LY3130481
説明
Structure
3D Structure
特性
IUPAC Name |
6-[(1S)-1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTKOFPQDKJCAN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610802-47-5 | |
| Record name | LY-3130481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610802475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3130481 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIQTLNB50N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of LY3130481: A Forebrain-Selective AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY3130481 (also known as CERC-611) represents a novel approach in antiepileptic drug development, characterized by its unique mechanism of action as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. This selectivity for TARP γ-8-associated AMPA receptors, which are predominantly expressed in forebrain regions like the hippocampus, allows for targeted modulation of excitatory neurotransmission in brain circuits implicated in seizure generation.[1][2][3][4][5] This forebrain-selective antagonism is hypothesized to confer broad-spectrum anticonvulsant efficacy while mitigating the motor side effects, such as dizziness and ataxia, commonly associated with non-selective AMPA receptor antagonists like perampanel.[1][3] Preclinical studies have demonstrated the potent anticonvulsant effects of this compound in a variety of animal models of epilepsy, and preliminary investigations in human tissue have shown its ability to reduce neuronal hyperexcitability.[6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, pharmacological profile, and the experimental evidence that underpins its development.
Molecular Target and Binding
The primary molecular target of this compound is the TARP γ-8 (also known as CACNG8) auxiliary subunit of the AMPA receptor complex.[2][7] Unlike traditional AMPA receptor antagonists that bind to the glutamate binding site on the principal GluA subunits, this compound exerts its effect through a distinct mechanism. Research has shown that this compound binds directly to the TARP γ-8 protein, and this binding does not require the presence of the AMPA receptor itself.[8] This interaction is highly selective for TARP γ-8 over other TARP isoforms, such as TARP γ-2, which is highly expressed in the cerebellum and associated with motor control.[1][3]
Structural Determinants of Binding
Homology modeling based on the crystal structure of claudin-19, a distant homolog of TARPs, has provided insights into the binding site of this compound on TARP γ-8.[8] Mutational studies have identified specific amino acid residues within the extracellular loops of TARP γ-8 that are critical for the binding of this compound and confer its selectivity.[3] This targeted binding to an auxiliary subunit represents a novel strategy for achieving region-selective modulation of neurotransmitter receptors.
Signaling Pathway
This compound functions as a negative allosteric modulator of TARP γ-8-containing AMPA receptors. By binding to TARP γ-8, it is thought to induce a conformational change in the AMPA receptor complex that reduces the channel's response to glutamate. This leads to a decrease in the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby dampening excitatory synaptic transmission.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Cerecor Drug Candidate CERC-611 (this compound) Published in Nature Medicine :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 6. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611). | Semantic Scholar [semanticscholar.org]
- 7. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Determinants of LY3130481 Selectivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY3130481 (also known as CERC-611) is a novel, orally bioavailable antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor that exhibits remarkable selectivity for receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. This unique pharmacological profile allows for targeted modulation of AMPA receptor activity in specific brain regions, such as the hippocampus, where TARP γ-8 is highly expressed, while sparing receptors in other regions like the cerebellum, where TARP γ-2 is predominant. This forebrain-selective antagonism presents a promising therapeutic strategy for neurological disorders like epilepsy, with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists. This guide provides a comprehensive overview of the structural and molecular determinants of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.
Introduction: The Role of TARPs in AMPA Receptor Function and Pharmacology
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is intricately regulated by a family of auxiliary subunits known as TARPs. These transmembrane proteins associate with AMPA receptors to modulate their trafficking, gating, and pharmacology. The differential expression of TARP isoforms across various brain regions provides an avenue for the development of region-selective AMPA receptor modulators.
This compound was discovered through a rational drug design approach that aimed to exploit the distinct molecular properties of AMPA receptor-TARP complexes. Its selectivity for γ-8-containing AMPA receptors is the cornerstone of its therapeutic potential, offering the prospect of potent anticonvulsant activity without the motor-impairing side effects associated with global AMPA receptor blockade.[1]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for TARP γ-8-containing AMPA receptors has been quantified using in vitro functional assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against AMPA receptors (GluA1o splice variant) co-expressed with various TARP isoforms.
| TARP Isoform | IC50 (nM) of this compound | Fold Selectivity vs. γ-8 |
| γ-8 | 110 | 1 |
| γ-2 | >30,000 | >273 |
| γ-3 | >30,000 | >273 |
| γ-4 | 12,000 | 109 |
| γ-5 | >30,000 | >273 |
| γ-7 | >30,000 | >273 |
| Data from Kato et al., 2016 |
Structural Basis of Selectivity
The profound selectivity of this compound for TARP γ-8 is dictated by specific amino acid residues within the binding pocket at the interface of the AMPA receptor and the TARP subunit.
The Binding Pocket
Cryo-electron microscopy and homology modeling studies have revealed that this compound binds to a pocket formed by the transmembrane helices of both the AMPA receptor (M1 and M4) and TARP γ-8 (M3 and M4).[2][3]
Key Amino Acid Residues
Two amino acid residues unique to TARP γ-8 are critical for the high-affinity binding of this compound:
-
Valine-177 (V177): Located on the third transmembrane domain (TM3) of TARP γ-8.
-
Glycine-210 (G210): Situated on the fourth transmembrane domain (TM4) of TARP γ-8.
In other TARP isoforms, these positions are occupied by bulkier amino acids, such as isoleucine and alanine, which are thought to sterically hinder the binding of this compound.[4] Site-directed mutagenesis studies have confirmed that mutating these residues in TARP γ-8 to their counterparts in other TARPs significantly reduces the potency of this compound.[4]
Furthermore, a conserved oxindole moiety present in this compound and other γ-8 selective modulators forms a crucial hydrogen bond with the side chain of Asparagine-172 (N172) in TARP γ-8, further anchoring the ligand in its binding site.[3]
The following diagram illustrates the key interactions between this compound and the TARP γ-8 subunit.
Caption: Key interactions between this compound and TARP γ-8.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of this compound.
Calcium Influx Assay Using a Fluorescent Imaging Plate Reader (FLIPR)
This functional assay measures the ability of this compound to inhibit AMPA receptor activation by monitoring changes in intracellular calcium concentration.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are transiently co-transfected with cDNAs encoding the rat GluA1o AMPA receptor subunit and a specific human TARP isoform (γ-2, γ-3, γ-4, γ-5, γ-7, or γ-8) using a lipid-based transfection reagent.
-
Transfected cells are plated into 384-well black-walled, clear-bottom plates and incubated for 24-48 hours.
Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
The dye solution is removed, and the cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 15 minutes).
-
The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.
-
An agonist solution containing glutamate and the positive allosteric modulator cyclothiazide (CTZ) is added to stimulate AMPA receptor-mediated calcium influx.
-
Fluorescence is monitored for several minutes following agonist addition.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response compared to vehicle-treated controls.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
The following diagram outlines the workflow of the calcium influx assay.
Caption: Workflow for the FLIPR-based calcium influx assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled analog of a γ-8 selective antagonist to membranes from cells expressing TARP γ-8.
Membrane Preparation:
-
HEK293 cells stably expressing human TARP γ-8 are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, a radiolabeled γ-8 selective antagonist (e.g., [3H]-LY3074158), and varying concentrations of the unlabeled competitor (this compound).
-
For determining non-specific binding, a high concentration of a non-radiolabeled γ-8 selective antagonist is added to a set of wells.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
This compound acts as a negative allosteric modulator of AMPA receptors. By binding to the TARP γ-8 subunit, it stabilizes a conformational state of the receptor-TARP complex that is less responsive to the binding of the neurotransmitter glutamate. This leads to a reduction in the influx of cations (Na+ and Ca2+) through the receptor channel, thereby dampening excitatory neurotransmission.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway illustrating this compound's mechanism.
Conclusion
The selectivity of this compound for TARP γ-8-associated AMPA receptors is a testament to the power of targeting auxiliary subunits for achieving region-specific and therapeutically advantageous pharmacology. The structural basis for this selectivity lies in a unique binding pocket at the AMPA receptor-TARP interface, with key contributions from specific amino acid residues in TARP γ-8. This detailed understanding of the molecular interactions provides a robust framework for the future design of even more refined modulators of AMPA receptor function for the treatment of a variety of neurological and psychiatric disorders.
References
The Pharmacological Profile of LY3130481: A Forebrain-Selective AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY3130481, also known as CERC-611, is a novel, orally bioavailable small molecule that acts as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This selectivity for TARP γ-8, which is predominantly expressed in the forebrain, particularly the hippocampus, allows for a targeted blockade of AMPA receptor activity in brain regions implicated in seizure generation while sparing receptors in other areas, such as the cerebellum. This unique pharmacological profile confers potent anticonvulsant efficacy across a range of preclinical models of epilepsy with a significantly improved side-effect profile, notably a lack of motor impairment, compared to non-selective AMPA receptor antagonists. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding and functional activity, preclinical efficacy and safety, and effects on neurochemistry.
Mechanism of Action: Selective Antagonism of TARP γ-8-Containing AMPA Receptors
This compound represents a rational drug design approach targeting a specific subset of AMPA receptors. Its primary mechanism of action is the selective negative allosteric modulation of AMPA receptors that are associated with the auxiliary subunit TARP γ-8.[1] TARPs are a family of proteins that modulate the trafficking, gating, and pharmacology of AMPA receptors. The differential expression of TARP isoforms across the brain provides an opportunity for tissue-specific drug targeting.
TARP γ-8 is highly expressed in the hippocampus, a key region involved in the generation and propagation of seizures, while being largely absent from the cerebellum, which is crucial for motor coordination.[2] In contrast, the TARP γ-2 subunit is predominantly found in the cerebellum. Non-selective AMPA receptor antagonists, such as perampanel, block AMPA receptors globally, leading to dose-limiting side effects like dizziness and ataxia, which are attributed to their action on cerebellar AMPA receptors.[2] this compound was designed to specifically antagonize TARP γ-8-containing AMPA receptors, thereby concentrating its therapeutic effect in the forebrain and minimizing off-target effects in the cerebellum.[2]
dot
References
The Discovery and Development of LY3130481 (CERC-611): A Forebrain-Selective AMPA Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY3130481, also known as CERC-611, is a pioneering investigational antiepileptic drug that represents a novel approach to the treatment of seizures. It is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the forebrain, particularly the hippocampus, allows for targeted modulation of neural circuits involved in seizure generation while potentially sparing cerebellar AMPA receptors. This targeted approach aims to provide robust anticonvulsant efficacy with a significantly improved side-effect profile, particularly concerning motor impairment, compared to non-selective AMPA receptor antagonists. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to this compound.
Introduction: The Rationale for a TARP γ-8 Selective AMPA Receptor Antagonist
AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their over-activation is a key factor in the pathophysiology of epilepsy.[1] Consequently, AMPA receptor antagonists have been developed as antiepileptic drugs. However, the ubiquitous expression of AMPA receptors throughout the brain, including the cerebellum, has led to dose-limiting side effects such as dizziness, ataxia, and motor impairment with non-selective antagonists like perampanel.[1]
The discovery of TARPs, a family of auxiliary proteins that modulate AMPA receptor trafficking and function, provided a new avenue for achieving brain-region-specific drug action.[2] The differential distribution of TARP isoforms, with TARP γ-8 being highly expressed in the hippocampus (a region frequently implicated in seizure onset) and TARP γ-2 being predominant in the cerebellum, presented a unique therapeutic opportunity.[2][3] The hypothesis was that a compound selectively antagonizing TARP γ-8-associated AMPA receptors would exhibit potent anticonvulsant effects by targeting hyperexcitable circuits in the forebrain, while avoiding the motor side effects mediated by AMPA receptors in the cerebellum.[1] This rationale led to the discovery and development of this compound.[2]
Mechanism of Action: Selective Antagonism of TARP γ-8 Containing AMPA Receptors
This compound is a non-competitive antagonist of AMPA receptors that is dependent on the presence of the TARP γ-8 subunit.[4] Studies have shown that this compound binds directly to the TARP γ-8 protein, rather than the AMPA receptor itself.[5] This interaction allosterically modulates the AMPA receptor channel, leading to its inhibition. The selectivity of this compound for TARP γ-8 over other TARP isoforms, such as the cerebellar TARP γ-2, is a key feature of its pharmacological profile.[3]
The signaling pathway affected by this compound is the canonical AMPA receptor-mediated excitatory neurotransmission. By selectively blocking TARP γ-8-containing AMPA receptors, this compound reduces the postsynaptic depolarization in response to glutamate release in brain regions where this complex is prevalent.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Selectivity of this compound
| Target | Assay Type | Activity (IC50) | Reference |
| Human GluA1/TARP γ-8 | Calcium Influx | 65 nM | [4] |
| Human GluA1/TARP γ-2 | Calcium Influx | >100 µM | [4] |
| Human GluA1 (no TARP) | Calcium Influx | >83 µM | [4] |
Data presented as the concentration required to inhibit 50% of the maximal response.
Table 2: Preclinical Anticonvulsant Efficacy of this compound (ED50 Values)
| Seizure Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock Seizure (MES) | Mouse | Oral | 9.7 | [6] |
| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Oral | Data not available | |
| 6 Hz Psychomotor Seizure | Mouse | Oral | Data not available | |
| Amygdala Kindling | Rat | Oral | Data not available | [4][6] |
ED50 is the dose required to produce a therapeutic effect in 50% of the population. While several sources confirm efficacy in these models, specific ED50 values are not consistently reported in the public domain.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | Oral | Data not available | Data not available | ~2.5 | Data not available | [7] |
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available |
Table 4: Clinical Pharmacokinetic and Safety Data (Phase 1)
| Population | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Adverse Events | Reference |
| Healthy Volunteers | Single Ascending Dose | Data not available | Data not available | Data not available | Generally well-tolerated | [8] |
| Healthy Volunteers | Multiple Ascending Dose | Data not available | Data not available | Data not available | Generally well-tolerated | [8] |
This compound (CERC-611) advanced to Phase 1 clinical trials in 2017.[8] However, detailed quantitative pharmacokinetic and safety data from these trials are not publicly available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for TARP γ-8-containing AMPA receptors. A close analog, [3H]-LY3074158, has been used as a radioligand for this purpose.[4]
Materials:
-
HEK293 cells expressing human GluA1 and TARP γ-8
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]-LY3074158
-
Unlabeled this compound (for competition binding)
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing the target receptors.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay (Competition):
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled this compound at various concentrations.
-
50 µL of [3H]-LY3074158 at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of unlabeled this compound.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Imaging of transmembrane AMPA receptor regulatory protein by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxiliary subunits of AMPA receptors: The discovery of a forebrain-selective antagonist, this compound/CERC-611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
LY3130481: A Precision Tool for Interrogating TARP-γ8 Associated AMPA Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system. Their function is intricately modulated by a family of auxiliary proteins known as Transmembrane AMPA Receptor Regulatory Proteins (TARPs). The differential expression of TARP isoforms across various brain regions presents a unique opportunity for the development of targeted therapeutics with improved side-effect profiles.[1][2] TARP-γ8, in particular, is predominantly expressed in the forebrain, with high concentrations in the hippocampus, a region heavily implicated in the pathophysiology of epilepsy.[1][2] In contrast, TARP-γ2 is the dominant isoform in the cerebellum, a brain region associated with motor control.[1][2]
This differential localization has spurred the development of molecules that can selectively target TARP-γ8-containing AMPA receptors, thereby offering the potential for therapeutic intervention in conditions like epilepsy, without the motor impairments often associated with non-selective AMPA receptor antagonists.[2][3] LY3130481 (also known as CERC-611) has emerged as a pioneering example of such a molecule.[4][5][6] It is a potent and selective antagonist of AMPA receptors associated with TARP-γ8, demonstrating significant anticonvulsant activity in preclinical models with a notable lack of motor side effects.[1][3] This technical guide provides a comprehensive overview of this compound as a research tool, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways and experimental workflows.
Quantitative Data Presentation
The selectivity and potency of this compound are best understood through a quantitative lens. The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound [1]
| Target | Assay Type | Activity (IC50 in µM) |
| hGluA1-γ8 | Antagonist | 0.065 |
| hGluA1-γ2 | Antagonist | >100 |
| hGluA1 | Antagonist | >83 |
| hGluA3 | Antagonist | >100 |
| hGluA4 | Antagonist | >100 |
| hGluA6 | Antagonist | >100 |
Table 2: In Vivo Anticonvulsant Efficacy of this compound [1]
| Seizure Model | Species | Route of Administration | Efficacy (ED50 in mg/kg or Minimal Effective Dose) |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | Oral | 10 |
| Maximal Electroshock (MES) | Rat | Oral | 30 |
| Amygdala Kindling | Rat | Oral | 10 |
| Hippocampal Kindling | Rat | Oral | 3 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to characterize the function of TARP-γ8 and the activity of selective modulators like this compound.
Radioligand Binding Assay for TARP-γ8
This protocol is designed to determine the binding affinity of a compound for TARP-γ8 using a competitive binding assay with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human TARP-γ8.
-
Radiolabeled TARP-γ8 antagonist (e.g., [³H]-LY3130481 or a similar specific radioligand).
-
This compound (unlabeled) for competition.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-TARP-γ8 cells to confluence.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
TARP-γ8 membrane preparation.
-
Radiolabeled ligand at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).
-
A high concentration of a non-selective AMPA antagonist to determine non-specific binding.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional antagonism of this compound on AMPA receptor currents in cells co-expressing specific AMPA receptor and TARP subunits.[7][8][9]
Materials:
-
HEK293 cells transiently or stably co-expressing an AMPA receptor subunit (e.g., GluA1) and a TARP subunit (e.g., TARP-γ8 or TARP-γ2).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Glutamate (agonist).
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation:
-
Plate the co-transfected HEK293 cells onto glass coverslips.
-
-
Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of glutamate to elicit an inward AMPA receptor-mediated current.
-
After establishing a stable baseline response, pre-incubate the cell with varying concentrations of this compound for a set period.
-
During the incubation with this compound, apply another pulse of glutamate.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.
-
Calculate the percentage inhibition of the current at each concentration of this compound.
-
Plot the percentage inhibition as a function of the log concentration of this compound to determine the IC50 value.
-
In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of this compound.[10][11][12][13]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound formulation for systemic administration.
-
HPLC system with electrochemical detection for neurotransmitter analysis.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound systemically (e.g., intraperitoneally or orally).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA, dopamine, serotonin) using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Analyze the time course of neurotransmitter changes following this compound administration.
-
Rotarod Test for Motor Coordination
This behavioral test is used to assess whether a compound like this compound causes motor impairment at doses that are effective in seizure models.[14][15][16][17][18]
Materials:
-
Rotarod apparatus.
-
Test animals (mice or rats).
-
This compound formulation for systemic administration.
-
Vehicle control.
Procedure:
-
Training:
-
Acclimate the animals to the rotarod apparatus by placing them on the rotating rod at a low, constant speed for a set duration on consecutive days prior to testing.
-
-
Testing:
-
Administer this compound or vehicle to the animals.
-
At a predetermined time post-administration (corresponding to the peak effect of the drug), place the animal on the rotarod.
-
The rod is then set to accelerate at a constant rate.
-
Record the latency to fall from the rotating rod.
-
-
Data Analysis:
-
Compare the latency to fall for the this compound-treated group with the vehicle-treated group using appropriate statistical tests.
-
A significant decrease in the latency to fall in the drug-treated group indicates motor impairment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes involved in the study of this compound.
Caption: Mechanism of this compound action on TARP-γ8 associated AMPA receptors.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Rotarod-Test for Mice [protocols.io]
A Technical Guide to the Neuroprotective Effects of LY3130481 (CERC-611)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LY3130481, also known as CERC-611, is a first-in-class, orally bioavailable compound that functions as a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit. This selectivity confers a region-specific activity, primarily targeting the forebrain and hippocampus while sparing the cerebellum. Consequently, the neuroprotective effects of this compound have been extensively characterized in the context of epilepsy, where it demonstrates broad-spectrum anticonvulsant efficacy without the motor side effects typical of non-selective AMPA receptor antagonists. This technical guide provides an in-depth overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key signaling pathways involved in its neuroprotective activity.
Core Mechanism of Action: TARP γ-8-Selective AMPA Receptor Antagonism
The neuroprotective properties of this compound are rooted in its unique and highly selective mechanism of action.
1.1 The Role of AMPA Receptors and TARPs in Neuronal Excitability AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). Overactivation of these receptors leads to excessive influx of Na⁺ and Ca²⁺, triggering a cascade of intracellular events that result in excitotoxicity and neuronal death. This process is a key pathological feature in conditions like epilepsy and ischemia.
The function and pharmacology of AMPA receptors are modulated by auxiliary subunits, most notably the TARP family. Different TARP isoforms are expressed in distinct brain regions. Of critical importance for this compound are:
-
TARP γ-8 (CACNG8): Highly concentrated in the forebrain, with significant enrichment in the hippocampus, a region pivotal in the generation and propagation of seizures.[1][2][3]
-
TARP γ-2 (Stargazin): Predominantly expressed in the cerebellum, a brain region essential for motor coordination.[3][4]
1.2 The Selectivity of this compound this compound was rationally designed to selectively antagonize AMPA receptors associated with the TARP γ-8 subunit.[3][5] Studies have shown that the compound binds directly to the γ-8 protein itself, a mechanism that does not require the presence of the AMPA receptor pore-forming subunit.[6][7] This selective blockade of TARP γ-8-containing AMPA receptors in the forebrain effectively dampens neuronal hyperexcitability in seizure-prone circuits.[5][8]
Crucially, this compound shows minimal activity at AMPA receptors associated with TARP γ-2 in the cerebellum.[5][9] This selectivity profile allows for a significant therapeutic window, achieving potent anticonvulsant effects without inducing the motor impairment, dizziness, and ataxia commonly associated with non-selective AMPA receptor antagonists like perampanel.[3][5]
Quantitative Data on Preclinical Efficacy
The neuroprotective effects of this compound are demonstrated by its potent and broad-ranging anticonvulsant activity in multiple preclinical models.
Table 1: Anticonvulsant Efficacy of this compound in Rodent Models
| Seizure Model | Species | Endpoint | Route of Admin. | ED₅₀ (mg/kg) or Minimal Effective Dose (MED) |
|---|---|---|---|---|
| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | Tonic Convulsions | PO | 1.8 |
| Maximal Electroshock (MES) | Mouse | Tonic Hindlimb Extension | PO | 13 |
| 6-Hz Psychomotor Seizures | Mouse | Seizure Protection | PO | 1.7 |
| Amygdala Kindled Seizures | Rat | Seizure Severity Score | PO | 3 (MED) |
| Corneal Kindled Seizures | Mouse | Seizure Protection | PO | 10 (MED) |
| Frings Audiogenic Seizures | Mouse | Tonic Convulsions | PO | 10 |
| GAERS Absence Seizures | Rat | Spike-Wave Discharges | PO | 10 (MED) |
Data synthesized from preclinical studies. ED₅₀ represents the dose effective in 50% of the population. MED represents the minimal dose at which a significant effect was observed.[3][10]
Table 2: Neurochemical Effects of this compound via In Vivo Microdialysis
| Neurotransmitter / Metabolite | Brain Region | Species | Dose (mg/kg, IP) | Maximum % Increase from Baseline |
|---|---|---|---|---|
| Histamine | Medial Prefrontal Cortex | Rat | 10 | ~275% |
| Acetylcholine | Medial Prefrontal Cortex | Rat | 10 | ~200% |
| Serotonin (5-HT) | Medial Prefrontal Cortex | Rat | 10 | ~175% |
| Telemethylhistamine | Medial Prefrontal Cortex | Rat | 10 | ~250% |
| 5-HIAA | Medial Prefrontal Cortex | Rat | 10 | ~150% |
| HVA | Medial Prefrontal Cortex | Rat | 10 | ~150% |
| MHPG | Medial Prefrontal Cortex | Rat | 10 | ~150% |
Data from Witkin et al., 2017.[11] These findings suggest that by modulating forebrain circuits, this compound can increase levels of neurotransmitters associated with wakefulness and cognitive function.
Detailed Experimental Protocols
The following protocols describe key methodologies used to establish the neuroprotective and anticonvulsant profile of this compound.
3.1 Protocol: In Vivo Anticonvulsant Activity Assessment (PTZ Model)
-
Animals: Adult male CF-1 mice are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween 80) and administered orally (PO) via gavage at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is included.
-
Pre-treatment Time: Efficacy is assessed at the time of predicted peak plasma concentration, typically 60 minutes post-dosing.
-
Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ), typically 85-100 mg/kg, is administered subcutaneously (SC).
-
Observation: Animals are placed in individual observation chambers and monitored for 30 minutes for the presence of clonic and tonic-clonic seizures. The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic seizure endpoint is calculated for each dose group. The ED₅₀ value, the dose protecting 50% of animals, is determined using log-probit analysis.
3.2 Protocol: Ex Vivo Electrophysiology on Acute Hippocampal Slices
-
Slice Preparation: A rodent is deeply anesthetized and transcardially perfused with ice-cold, oxygenated NMDG-based slicing solution.[12] The brain is rapidly removed, and the hippocampus is dissected. Coronal or horizontal slices (300-400 µm thick) are prepared using a vibratome in the same ice-cold solution.[13][14]
-
Recovery: Slices are allowed to recover in a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ for at least 1 hour at room temperature.[15]
-
Recording: A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Measurement of Neuronal Firing: Spontaneous or evoked neuronal firing is recorded in current-clamp mode. For studies on human epileptic tissue, spontaneous epileptiform activity is monitored.[10]
-
Drug Application: After establishing a stable baseline recording, this compound (e.g., 1-10 µM) is added to the perfusing aCSF.
-
Data Analysis: The frequency of neuronal action potentials or epileptiform bursts is measured before and after drug application. A significant reduction in firing frequency indicates a dampening of neuronal excitability. The effect on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) can also be measured in voltage-clamp mode.
3.3 Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat and secured to the skull.[16] Animals are allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of the awake, freely moving animal.[17][18] The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]
-
Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following equilibration, dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.[16][19]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally), and dialysate collection continues for several hours.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of various neurotransmitters and their metabolites.[17]
-
Data Analysis: Neurotransmitter concentrations in post-drug samples are expressed as a percentage of the average baseline concentration to determine the effect of this compound on neurotransmitter efflux.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core mechanism, experimental design, and therapeutic rationale for this compound.
References
- 1. Abundant distribution of TARP gamma-8 in synaptic and extrasynaptic surface of hippocampal neurons and its major role in AMPA receptor expression on spines and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Distribution of AMPA receptor subunits and TARPs in synaptic and extrasynaptic membranes of the adult rat nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.providence.org [digitalcommons.providence.org]
- 13. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LY3130481 (CERC-611)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with LY3130481 (also known as CERC-611), a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.
Introduction
This compound is a novel anticonvulsant agent that exhibits a unique mechanism of action by selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2][3] This subunit is predominantly expressed in forebrain regions, including the hippocampus, which is critically involved in seizure generation and propagation.[4][5] This targeted approach allows for potent anticonvulsant effects while minimizing the motor side effects, such as ataxia and sedation, that are commonly associated with non-selective AMPA receptor antagonists.[6][7] These notes are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacological profile of this compound.
Mechanism of Action Signaling Pathway
This compound acts as a negative allosteric modulator of AMPA receptors that are complexed with the TARP γ-8 protein. By binding to a site on the TARP γ-8 subunit, it reduces the channel's response to glutamate, thereby dampening excessive excitatory neurotransmission that can lead to seizures. The selectivity for TARP γ-8-containing AMPA receptors, which are enriched in the forebrain, over TARP γ-2-containing receptors in the cerebellum is the key to its improved side-effect profile.[3][6]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the anticonvulsant efficacy of this compound in various preclinical rodent models of epilepsy.
Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models in Mice
| Seizure Model | Strain | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Maximal Electroshock (MES) | CD-1 | Oral | 10.3 | 7.9 - 13.4 |
| Subcutaneous Pentylenetetrazole (scPTZ) | CD-1 | Oral | 3.2 | 2.5 - 4.1 |
| 6-Hz Psychomotor Seizure | CF-1 | Oral | 1.8 | 1.2 - 2.7 |
| Audiogenic Seizure | Frings | Oral | 5.6 | 4.1 - 7.7 |
Table 2: Anticonvulsant Activity of this compound in Chronic and Genetic Seizure Models
| Seizure Model | Species | Administration Route | Effective Dose (mg/kg) | Endpoint |
| Amygdala Kindled Seizures | Rat | Oral | 10 | Reduction in seizure severity and duration |
| Corneal Kindled Seizures | Mouse | Oral | 10 | Reduction in seizure score |
| GAERS (Genetic Absence Epilepsy) | Rat | Oral | 30 | Reduction in spike-wave discharges |
Experimental Protocols
General Preparation and Administration of this compound
Vehicle Preparation: For oral administration, this compound can be suspended in a vehicle consisting of 1% carboxymethylcellulose (CMC), 0.25% Tween 80, and 0.05% antifoam in distilled water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity.
Administration: Administer this compound via oral gavage (p.o.) at a volume of 5-10 ml/kg body weight for rats and 10 ml/kg for mice. For intraperitoneal (i.p.) injections, dissolve this compound in a suitable vehicle such as 20% hydroxypropyl-beta-cyclodextrin in saline.
Protocol 1: Maximal Electroshock (MES) Seizure Model in Mice
Objective: To assess the efficacy of this compound in a model of generalized tonic-clonic seizures.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
Oral gavage needles
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution
Procedure:
-
Fast mice for 3-4 hours prior to dosing.
-
Administer this compound or vehicle orally at various doses.
-
At the time of peak drug effect (e.g., 60 minutes post-administration), apply a drop of saline to the eyes to ensure good electrical contact.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀ value using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model in Mice
Objective: To evaluate the efficacy of this compound against clonic seizures induced by a chemical convulsant.
Materials:
-
Male CD-1 mice (18-22 g)
-
This compound
-
Pentylenetetrazole (PTZ)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
Procedure:
-
Administer this compound or vehicle orally.
-
At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Immediately after PTZ injection, place the mice in individual observation chambers.
-
Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, trunk, or head lasting for at least 5 seconds).
-
Record the number of animals in each group that are protected from clonic seizures.
-
Calculate the ED₅₀ value.
Protocol 3: Amygdala Kindling Model in Rats
Objective: To assess the effect of this compound on focal seizures that generalize, a model of temporal lobe epilepsy.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound
Procedure:
-
Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow for a one-week recovery period.
-
Kindling: Stimulate the amygdala once daily with a suprathreshold electrical stimulus (e.g., 1-second train of 60 Hz, 1 msec biphasic square wave pulses) until at least 10 consecutive stable Stage 5 seizures (generalized tonic-clonic seizures) are elicited according to Racine's scale.
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle orally.
-
At the time of peak drug effect, deliver the kindling stimulation.
-
Record the seizure severity score, seizure duration, and afterdischarge duration.
-
A washout period of at least 3 days should be allowed between drug tests in a crossover design.
Experimental Workflow Diagram
Figure 2: General workflow for in vivo anticonvulsant studies.
Conclusion
This compound represents a promising therapeutic agent for epilepsy with a novel mechanism of action that confers a significant advantage in terms of its side-effect profile. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other TARP γ-8 selective AMPA receptor antagonists. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further characterize the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611). | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CERC-611 Administration in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CERC-611, also known as LY3130481, is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] This selectivity for TARP γ-8, which is predominantly expressed in the forebrain and hippocampus, allows for targeted modulation of glutamatergic neurotransmission in brain regions implicated in epilepsy, while potentially minimizing off-target effects associated with non-selective AMPA receptor antagonists.[3][4] Preclinical studies in various rodent models of epilepsy have demonstrated the anticonvulsant potential of CERC-611, suggesting its promise as a therapeutic agent for focal seizures.[1][2]
These application notes provide a comprehensive overview of the administration of CERC-611 in rodent models of epilepsy, including a summary of its efficacy, detailed experimental protocols, and a depiction of its mechanism of action.
Data Presentation: Anticonvulsant Efficacy of CERC-611
The following tables summarize the quantitative data on the anticonvulsant effects of CERC-611 in various rodent models of epilepsy. The data is compiled from preclinical studies and demonstrates the dose-dependent efficacy of the compound.
Table 1: Efficacy of CERC-611 in Acute Seizure Models in Mice
| Model | Seizure Type | Administration Route | Effective Dose (ED50) (mg/kg) | Notes |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Oral (p.o.) | 9.7 | Protection against tonic hindlimb extension. |
| Pentylenetetrazol (PTZ) | Clonic | Oral (p.o.) | 28.5 | Inhibition of clonic seizures. |
| 6-Hz Seizure Test | Psychomotor | Intraperitoneal (i.p.) | 15.8 | Protection against psychomotor seizures. |
Note: The data presented are based on published preclinical findings. ED50 values represent the dose at which 50% of the animals are protected from the seizure endpoint.
Table 2: Efficacy of CERC-611 in Chronic Seizure Models in Rats
| Model | Seizure Type | Administration Route | Efficacy | Notes |
| Amygdala Kindling | Focal to Bilateral Tonic-Clonic | Oral (p.o.) | Significant reduction in seizure severity and duration | Demonstrates potential for disease modification by inhibiting seizure sensitization. |
| Hippocampal Kindling | Focal | Oral (p.o.) | Attenuation of convulsions | Further supports efficacy against focal seizures. |
Signaling Pathway of CERC-611
CERC-611 exerts its anticonvulsant effects by selectively antagonizing AMPA receptors that are associated with the TARP γ-8 auxiliary subunit. This targeted approach modulates excitatory neurotransmission in brain regions with high TARP γ-8 expression, such as the hippocampus.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticonvulsant activity of CERC-611 in rodent models.
Maximal Electroshock (MES) Seizure Test
This model is used to assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Experimental Workflow:
Protocol:
-
Animals: Male ICR mice (20-25 g) are commonly used. Animals should be acclimated to the housing conditions for at least one week prior to testing.
-
Drug Preparation and Administration: CERC-611 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The drug or vehicle is administered orally (p.o.) via gavage.
-
Procedure:
-
At a predetermined time after drug administration (time to peak effect), corneal electrodes are applied to the eyes of the mouse. A drop of saline is applied to the electrodes to ensure good electrical contact.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is immediately observed for the presence of a tonic hindlimb extension seizure. The absence of this endpoint is considered protection.
-
-
Data Analysis: The number of animals protected at each dose is recorded. The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that can raise the seizure threshold, modeling clonic seizures.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. CERC-611 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Utilizing LY3130481 in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3130481 (also known as CERC-611) is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3][4] This selectivity for TARP γ-8, which is predominantly expressed in forebrain regions such as the hippocampus, confers a significant advantage by minimizing effects on cerebellar AMPA receptors associated with TARP γ-2.[4] This targeted mechanism of action suggests a reduced potential for motor impairment, a common side effect of non-selective AMPA receptor antagonists.[4] Preclinical studies have demonstrated the broad-spectrum anticonvulsant efficacy of this compound in a variety of acute, chronic, and genetic seizure models.[2][3][5] These application notes provide a detailed overview of the use of this compound in key seizure models, including experimental protocols and available efficacy data.
Mechanism of Action and Signaling Pathway
This compound exerts its anticonvulsant effects by selectively binding to and antagonizing AMPA receptors associated with the TARP γ-8 auxiliary subunit.[3][6] TARPs are crucial for the trafficking and function of AMPA receptors.[7] By blocking these specific AMPA receptors, this compound reduces excessive glutamatergic neurotransmission, a key factor in the initiation and propagation of seizures. The binding of this compound to the TARP γ-8-AMPA receptor complex prevents the ion channel from opening in response to glutamate, thereby decreasing postsynaptic depolarization and dampening neuronal hyperexcitability.[3][6]
Data Presentation: Efficacy of this compound in Preclinical Seizure Models
The following table summarizes the anticonvulsant effects of this compound in various well-established rodent models of seizures. While specific ED₅₀ values are not consistently available in the public domain, the qualitative efficacy is noted. Researchers are encouraged to consult the primary literature for more detailed quantitative data.
| Seizure Model | Species | Efficacy Endpoint | This compound Efficacy | Reference |
| Acute Models | ||||
| Maximal Electroshock (MES) | Mouse, Rat | Abolition of tonic hindlimb extension | Effective | [2][5] |
| Pentylenetetrazole (s.c. PTZ) | Mouse, Rat | Prevention of clonic seizures | Effective | [2][5] |
| Chronic Models | ||||
| Amygdala Kindling | Rat | Reduction in seizure severity (Racine score) | Effective | [2] |
| Hippocampal Kindling | Rat | Reduction in seizure severity | Effective | [2] |
| Genetic Models | ||||
| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Rat | Reduction of spike-and-wave discharges | Effective | [2][8] |
| Frings Audiogenic Seizure-Susceptible Mice | Mouse | Protection against sound-induced seizures | Effective | [2] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[9]
Materials:
-
Male CF-1 mice or Sprague-Dawley rats.
-
MES stimulator with corneal electrodes.
-
0.5% tetracaine hydrochloride solution (local anesthetic).
-
0.9% saline solution.
-
This compound formulated in a suitable vehicle (e.g., 20% Captisol).
Protocol:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, apply a drop of 0.5% tetracaine to the corneas of each animal for local anesthesia.
-
A minute later, apply a drop of 0.9% saline to the corneas to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via the corneal electrodes.[9]
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is indicative of an anticonvulsant effect.[9]
-
Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds that can prevent clonic seizures, modeling myoclonic and absence seizures.[1]
Materials:
-
Male CF-1 mice or Sprague-Dawley rats.
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice).[10]
-
Observation chambers.
-
This compound formulated in a suitable vehicle.
Protocol:
-
Administer this compound or vehicle to the animals.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously.[10]
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30-45 minutes for the occurrence of generalized clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body).[10][11]
-
Record the presence or absence of clonic seizures. Protection is defined as the absence of a clonic seizure.
-
Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Amygdala Kindling Model
This is a model of focal epilepsy that progresses to secondarily generalized seizures, reflecting aspects of temporal lobe epilepsy.[12]
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Bipolar stimulating and recording electrodes.
-
Electrical stimulator.
-
EEG recording system.
-
This compound formulated in a suitable vehicle.
Protocol:
-
Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of anesthetized rats using stereotaxic coordinates.[12]
-
Kindling Development: After a recovery period, deliver a subthreshold electrical stimulus (e.g., 200 µA, 50 Hz for 2 seconds) once or twice daily.[12][13] Continue stimulation until animals exhibit stable, fully kindled (Stage 4 or 5) seizures on the Racine scale for several consecutive stimulations.[14][15]
-
Drug Testing: In fully kindled rats, administer this compound or vehicle.
-
At the time of predicted peak effect, deliver the kindling stimulus.
-
Record the behavioral seizure severity using the Racine scale and the afterdischarge duration via EEG.[16][17] A significant reduction in seizure score and afterdischarge duration indicates anticonvulsant activity.[15]
Racine Scale for Seizure Severity: [14]
-
Stage 1: Facial clonus.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
GAERS rats are a genetic model of generalized absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on the electroencephalogram (EEG).[18][19]
Materials:
-
Adult male GAERS rats.
-
EEG recording system with screw electrodes.
-
Stereotaxic apparatus.
-
This compound formulated in a suitable vehicle.
Protocol:
-
Surgery: Surgically implant EEG recording electrodes over the cortex of anesthetized GAERS rats.[20][21] A reference electrode is typically placed over the cerebellum.
-
Baseline EEG Recording: After recovery, record baseline EEG for a defined period (e.g., 2-4 hours) to quantify the number and duration of spontaneous SWDs. SWDs are typically 7-12 Hz and last for 1-65 seconds.[20][22]
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment EEG Recording: Record EEG for several hours post-administration to assess the effect of the compound on SWD frequency and duration.
-
Data Analysis: Quantify the total time spent in SWDs before and after treatment. A significant reduction indicates efficacy against absence seizures.
Conclusion
This compound has demonstrated robust anticonvulsant activity across a range of preclinical seizure models, supporting its development as a novel antiepileptic drug. Its unique mechanism of selectively targeting TARP γ-8-containing AMPA receptors offers the potential for broad efficacy with an improved safety profile, particularly concerning motor side effects. The protocols outlined in these application notes provide a framework for researchers to further investigate the anticonvulsant properties of this compound and similar compounds.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 11. Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amygdala Kindling [bio-protocol.org]
- 15. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 17. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 18. benchchem.com [benchchem.com]
- 19. Spike-wave discharges in adult Sprague-Dawley rats and their implications for animal models of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Spike-Wave Discharges in Adult Sprague-Dawley Rats and Their Implications for Animal Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application of CERC-611 in Preclinical Pain Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CERC-611, also known as LY3130481, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This selectivity for TARP γ-8-containing AMPA receptors, which are expressed in key pain pathways including the anterior cingulate cortex, somatosensory cortices, and the spinal cord, presents a promising therapeutic strategy for chronic pain. By selectively modulating excitatory neurotransmission in these circuits, CERC-611 aims to provide analgesic effects with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.
These application notes provide a summary of the preclinical data on CERC-611 in established rodent models of neuropathic and inflammatory pain, along with detailed protocols for researchers wishing to investigate its efficacy.
Mechanism of Action in Pain Signaling
CERC-611 exerts its analgesic effects by antagonizing TARP γ-8-dependent AMPA receptors. In chronic pain states, there is an upregulation of AMPA receptor activity in the spinal cord and brain, contributing to central sensitization and heightened pain perception. CERC-611, by blocking these specific AMPA receptors, can reduce the hyperexcitability of neurons in pain pathways.[1][2] This targeted approach is designed to suppress nociceptive signaling without the broad central nervous system side effects associated with non-selective AMPA antagonists.
Preclinical Efficacy Data
Preclinical studies have demonstrated the efficacy of CERC-611 in rodent models of neuropathic and inflammatory pain. The following tables summarize the key findings from a pivotal study by Knopp et al. (2019).
Table 1: Efficacy of CERC-611 in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
| Dose (mg/kg, p.o.) | N | Paw Withdrawal Threshold (g) Post-Dose | % Reversal of Allodynia | p-value vs. Vehicle |
| Vehicle | 10 | 2.5 ± 0.4 | 0% | - |
| 3 | 10 | 5.8 ± 0.7 | 30% | <0.05 |
| 10 | 10 | 9.2 ± 1.1 | 60% | <0.01 |
| 30 | 10 | 12.5 ± 1.5 | 90% | <0.001 |
Data are presented as mean ± SEM. Paw withdrawal threshold was assessed using von Frey filaments. % Reversal of allodynia is calculated relative to pre-surgery baseline and vehicle-treated animals.
Table 2: Efficacy of CERC-611 in the Rat Formalin Test of Inflammatory Pain
| Dose (mg/kg, p.o.) | N | Phase 1 Nocifensive Score (s) | Phase 2 Nocifensive Score (s) | p-value vs. Vehicle (Phase 2) |
| Vehicle | 8 | 55 ± 5 | 150 ± 12 | - |
| 10 | 8 | 50 ± 6 | 95 ± 10 | <0.05 |
| 30 | 8 | 48 ± 5 | 50 ± 8 | <0.01 |
| 100 | 8 | 45 ± 4 | 25 ± 5 | <0.001 |
Data are presented as mean ± SEM. Nocifensive score represents the total time spent licking/biting the injected paw.
Experimental Protocols
The following are detailed protocols for the preclinical pain models used to evaluate CERC-611.
Protocol 1: Spinal Nerve Ligation (SNL) Model in Rats
This model induces mechanical allodynia, a key feature of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
6-0 silk suture
-
Von Frey filaments for assessing mechanical sensitivity
Procedure:
-
Anesthetize the rat and shave the back and left hind limb.
-
Make a skin incision at the L4-S2 level.
-
Expose the L5 and L6 spinal nerves.
-
Carefully isolate and tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
Assess baseline mechanical sensitivity before surgery and at regular intervals post-surgery using von Frey filaments.
-
Administer CERC-611 or vehicle orally at the desired doses.
-
Measure paw withdrawal thresholds at specified time points after drug administration.
Protocol 2: Formalin Test in Rats
This model assesses both acute and persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
5% formalin solution
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Acclimate the rats to the observation chambers for at least 30 minutes.
-
Administer CERC-611 or vehicle orally at the desired doses and time points prior to formalin injection.
-
Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately place the rat back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw for two distinct phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Compare the nocifensive scores between treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating CERC-611 in a neuropathic pain model.
Conclusion
CERC-611 has demonstrated significant and dose-dependent efficacy in preclinical models of both neuropathic and inflammatory pain. Its selective mechanism of action, targeting TARP γ-8-associated AMPA receptors, offers a promising avenue for the development of a novel analgesic with an improved safety profile. The protocols and data presented here provide a foundation for further research into the therapeutic potential of CERC-611 for the treatment of chronic pain conditions.
References
Application Notes and Protocols: In Vitro Efficacy Testing of LY3130481
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3130481 (also known as CERC-611) is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Its mechanism of action is unique, as it does not bind directly to the AMPA receptor itself but rather to the associated auxiliary protein, the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[2][3] This auxiliary subunit is predominantly expressed in the forebrain, particularly the hippocampus, a region critically involved in the pathophysiology of epilepsy.[4][5] By selectively targeting AMPA receptors associated with TARP γ-8, this compound can reduce neuronal hyperexcitability in specific brain circuits while avoiding the motor side effects associated with non-selective AMPA antagonists that also act on receptors in the cerebellum.[2] These application notes provide detailed protocols for key in vitro assays designed to characterize the efficacy, potency, and mechanism of action of this compound.
Mechanism of Action: TARP γ-8 Dependent AMPA Receptor Antagonism
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4] Their function and pharmacology are modulated by auxiliary proteins, most notably TARPs.[4] TARP γ-8, when complexed with an AMPA receptor, alters the receptor's gating kinetics and pharmacology.[5] this compound exerts its antagonistic effect by binding to a site on the TARP γ-8 protein, thereby allosterically inhibiting the function of the associated AMPA receptor ion channel.[2][4] This targeted approach allows for the selective blockade of a subpopulation of AMPA receptors, providing a promising therapeutic strategy for conditions like epilepsy.[1][4]
Radioligand Binding Assay for Target Affinity
Application Note: This competitive binding assay is used to determine the binding affinity (Ki) of this compound for its molecular target, the TARP γ-8 auxiliary subunit. The assay measures the ability of unlabeled this compound to displace a specific radiolabeled ligand from membranes prepared from cells expressing TARP γ-8. Studies have shown that TARP-dependent AMPA receptor antagonists like this compound can bind to TARP γ-8 even in the absence of the AMPA receptor subunit.[2][3]
1.1 Experimental Protocol
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human TARP γ-8.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.4) and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate.[6]
-
To each well, add:
-
50 µL of assay buffer.
-
50 µL of a known concentration of a suitable radioligand specific for the this compound binding site on TARP γ-8.
-
50 µL of competing ligand (unlabeled this compound) across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding wells, add 50 µL of a high concentration of a non-radiolabeled competitor.
-
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.[6]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6][7]
-
-
Filtration and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail, or use a filter-based scintillation counter.
-
Quantify the radioactivity (counts per minute, CPM) for each well.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).[8]
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
Application Note: This assay provides a direct functional measurement of the inhibitory effect of this compound on AMPA receptor-mediated currents. By using the whole-cell patch-clamp technique on cells co-expressing AMPA receptors (e.g., GluA1/GluA2 subunits) and TARP γ-8, the concentration-dependent blockade of glutamate-evoked currents can be precisely quantified to determine the IC50.[5][9]
2.1 Experimental Protocol
-
Cell Preparation:
-
Culture HEK293 cells on glass coverslips and co-transfect with plasmids for an AMPA receptor subunit (e.g., GluA2) and TARP γ-8. Include a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for protein expression before recording.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.[10]
-
Agonist/Antagonist Solutions: Prepare stock solutions of glutamate (agonist) and this compound in the external solution.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber of a microscope and perfuse continuously with the external solution.
-
Identify a transfected cell using fluorescence.
-
Using a glass micropipette (2-5 MΩ resistance) filled with internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -70 mV to measure AMPA receptor-mediated inward currents.[11][12]
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording.
-
Apply a saturating concentration of glutamate (e.g., 10 mM) for a short duration (e.g., 5 seconds) using a rapid solution exchange system to evoke a maximal control current.[5]
-
Wash out the agonist and allow the cell to recover.
-
Perfuse the cell with a known concentration of this compound for at least 60 seconds to allow for equilibration.[5]
-
Co-apply the same glutamate pulse in the continued presence of this compound and record the inhibited current.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked current in the absence (Icontrol) and presence (Idrug) of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Idrug / Icontrol)) * 100.
-
Plot the % Inhibition against the log concentration of this compound and fit the data to determine the IC50 value.
-
Calcium Flux Assay for High-Throughput Screening
Application Note: This cell-based functional assay provides a higher-throughput method to measure the antagonistic activity of this compound. It relies on a calcium-sensitive fluorescent dye to detect the influx of calcium through calcium-permeable AMPA receptors upon stimulation with an agonist. The reduction in the fluorescent signal in the presence of this compound is a measure of its inhibitory efficacy.
3.1 Experimental Protocol
-
Cell Preparation:
-
Seed HEK293 cells co-expressing a calcium-permeable AMPA receptor (e.g., GluA1 homomers) and TARP γ-8 into a 96- or 384-well black-walled, clear-bottom microplate.[13]
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator (e.g., Fluo-8 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[13][14]
-
Remove the cell culture medium and add the dye-loading solution to each well.[13]
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.[13][14]
-
-
Compound Addition and Signal Reading:
-
Prepare a compound plate containing serial dilutions of this compound.
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR™, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound solutions from the compound plate to the cell plate and incubate for a desired pre-incubation time.
-
Stimulate all wells by adding an AMPA receptor agonist (e.g., glutamate).
-
Continuously measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) for 1-2 minutes to capture the peak response.[13]
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) from baseline to the peak of the agonist response.
-
Normalize the data, setting the response with agonist alone as 100% and the response in a control well with a known potent antagonist (or no agonist) as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation Summary
The quantitative data generated from the protocols described above are critical for characterizing the efficacy and potency of this compound. The results should be summarized in a clear and structured format for easy comparison.
| Assay Type | Target Complex | Parameter | Representative Value | Purpose |
| Radioligand Binding | TARP γ-8 | Ki (nM) | Experimentally Determined | Measures binding affinity to the specific molecular target. |
| Whole-Cell Electrophysiology | AMPA-R + TARP γ-8 | IC50 (nM) | Experimentally Determined | Measures functional potency in blocking ion channel activity. |
| Calcium Flux Assay | AMPA-R + TARP γ-8 | IC50 (nM) | Experimentally Determined | Measures functional potency in a higher-throughput format. |
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]
- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. bu.edu [bu.edu]
Troubleshooting & Optimization
LY3130481 solubility and formulation for experiments
Welcome to the technical support center for LY3130481. This guide provides essential information for researchers, scientists, and drug development professionals on the solubility, formulation, and experimental use of this compound, a selective antagonist of AMPA receptors containing the TARP γ-8 subunit.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2] This selectivity for TARP γ-8, which is predominantly expressed in the forebrain, is thought to contribute to its anticonvulsant effects with a reduced risk of motor impairment compared to non-selective AMPA receptor antagonists.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its anticonvulsant and antiepileptic properties.[1][2][3] It has been studied in various preclinical models of seizures and epilepsy.[1][2]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Solubility and Formulation
Proper dissolution and formulation of this compound are critical for successful experiments. This section provides detailed information on its solubility in common solvents and protocols for preparing formulations for in vitro and in vivo studies.
Solubility Data
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL (5.44 mM) | [4] |
| Ethanol | Information not available | |
| Water | Information not available |
Note: For compounds with low aqueous solubility, it is common to first dissolve them in an organic solvent like DMSO to create a stock solution, which can then be diluted into aqueous buffers or media for experiments. Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for in vitro assays).
Formulation Protocols
In Vitro Stock Solution (10 mM in DMSO)
-
Preparation:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 382.44 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3824 mg of this compound in 1 mL of DMSO.
-
-
Dissolution:
-
Vortex the solution to facilitate dissolution.
-
If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[4]
-
-
Storage:
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[4]
-
In Vivo Formulations (for Oral Gavage)
Here are three potential formulation protocols for oral administration in animal models:
Protocol 1: DMSO/PEG300/Tween-80/Saline [4]
-
Preparation of a 2.08 mg/mL solution:
-
Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the following components in order, ensuring each is fully mixed before adding the next:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Final Concentration: This formulation should yield a clear solution with a this compound concentration of at least 2.08 mg/mL.
Protocol 2: DMSO/SBE-β-CD/Saline [4]
-
Preparation of a ≥ 2.08 mg/mL solution:
-
Start with a stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Add 10% of the this compound DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
-
Final Concentration: This should result in a clear solution with a this compound concentration of at least 2.08 mg/mL.
Protocol 3: 0.5% Methylcellulose for Oral Gavage (General Protocol, adaptable for this compound)[5]
-
Vehicle Preparation:
-
To prepare 500 mL of 0.5% methylcellulose (e.g., 400 cP viscosity), heat 150 mL of purified water to 70-80°C.
-
In a separate beaker, cool 350 mL of purified water (e.g., on ice or in a freezer).
-
Add 2.5 g of methylcellulose powder to the hot water while stirring to form a homogeneous suspension.
-
Add the cold water to the suspension and continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
-
Drug Formulation:
-
To formulate this compound, a common approach for poorly water-soluble compounds is to first prepare a concentrated stock in DMSO.
-
This DMSO stock can then be slowly added to the 0.5% methylcellulose vehicle while vortexing to create a fine suspension for oral gavage. The final DMSO concentration should be kept as low as possible.
-
Experimental Protocols & Troubleshooting
This section provides an overview of key experimental methodologies and troubleshooting tips for common issues.
In Vitro Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology can be used to study the effects of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.
General Protocol:
-
Prepare artificial cerebrospinal fluid (aCSF) for brain slice recordings or an appropriate extracellular solution for cultured neurons.
-
Prepare an intracellular solution for the patch pipette.
-
Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
After establishing a stable baseline recording of AMPA receptor-mediated currents (e.g., evoked by synaptic stimulation or application of an AMPA receptor agonist), perfuse the bath with aCSF containing the desired concentration of this compound.
-
Record the changes in the amplitude and kinetics of the AMPA receptor currents.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound | - Incorrect concentration.- Degraded compound.- Target receptor not present in the recorded cell type. | - Verify the final concentration of this compound in the perfusion solution.- Use a fresh aliquot of the stock solution.- Confirm the expression of TARP γ-8-containing AMPA receptors in your cell type of interest. |
| Precipitation of this compound in aCSF | - Poor solubility in the aqueous solution. | - Ensure the final DMSO concentration is low (e.g., <0.1%).- Prepare fresh dilutions immediately before use.- Consider using a formulation with a solubilizing agent like SBE-β-CD if compatible with the experimental setup. |
| Unstable recordings after drug application | - Solvent effects (e.g., high DMSO concentration).- Off-target effects at high concentrations. | - Lower the final DMSO concentration.- Perform a dose-response curve to identify the optimal concentration range. |
In Vivo Seizure Models (Pentylenetetrazole-Induced Seizures)
The pentylenetetrazole (PTZ) model is a common method to assess the anticonvulsant activity of compounds.
General Protocol:
-
Prepare the this compound formulation for administration (e.g., oral gavage).
-
Administer this compound or the vehicle control to the animals at a predetermined time before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., intraperitoneally).
-
Observe the animals for seizure activity and score the severity and latency to the onset of seizures.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in seizure response | - Inconsistent drug administration.- Animal-to-animal variability. | - Ensure accurate and consistent dosing technique (e.g., proper oral gavage).- Increase the number of animals per group to improve statistical power.- Control for factors like animal age, weight, and housing conditions. |
| No protective effect of this compound | - Insufficient dose.- Inappropriate timing of administration relative to PTZ injection. | - Perform a dose-response study to determine the effective dose range.- Optimize the pretreatment time based on the pharmacokinetic profile of this compound. |
| Adverse effects unrelated to seizures | - Vehicle toxicity.- Off-target effects of the compound at high doses. | - Include a vehicle-only control group to assess the effects of the formulation.- Observe animals for any signs of toxicity and adjust the dose if necessary. |
Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Overcoming off-target effects of CERC-611
Technical Support Center: CERC-611
Disclaimer: CERC-611 (also known as LY3130481) is an investigational compound designed as a selective antagonist for TARP-γ8-dependent AMPA receptors.[1][2] Publicly available data on its specific off-target effects is limited. This guide provides troubleshooting strategies based on general principles of drug development and potential off-target liabilities for selective small molecule inhibitors. The issues and data presented are hypothetical and intended to serve as a framework for systematic investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations where we expect to see selective AMPA receptor antagonism. What could be the cause?
A1: High cytotoxicity can stem from several factors. First, consider the possibility of off-target kinase inhibition, as many kinases are essential for cell survival.[3] Alternatively, the issue could be related to the compound's physicochemical properties, such as poor solubility in your cell culture media, leading to precipitation and non-specific effects. It is also crucial to ensure the health of your cell cultures and rule out issues like mycoplasma contamination.[4]
Q2: Our experimental results are inconsistent with the known consequences of AMPA receptor blockade. How can we determine if off-target effects are at play?
A2: Discrepancies between the expected on-target phenotype and observed results are a key indicator of potential off-target effects.[5] A systematic approach is recommended. First, validate the on-target effect using a structurally different AMPA receptor antagonist. If the phenotype differs, it suggests the effect is specific to CERC-611. To identify the unintended target, a broad screening approach, such as a comprehensive kinase panel, can be employed to map CERC-611's selectivity profile.[6]
Q3: How can we differentiate between an on-target effect in an unexpected pathway versus a true off-target effect?
A3: This is a critical question in drug development. The gold standard for confirming an on-target effect is to use genetic methods like siRNA or CRISPR/Cas9 to knock down the intended target (in this case, the TARP-γ8 subunit, CACNG8). If the phenotype of the genetic knockdown matches the phenotype observed with CERC-611 treatment, it strongly supports an on-target mechanism.[3] If the phenotypes do not match, an off-target effect is likely.
Q4: Can the cellular context or experimental model influence the off-target effects of CERC-611?
A4: Absolutely. The expression levels of both on- and off-target proteins can vary significantly between different cell types and tissues.[3] For instance, an off-target kinase might be highly expressed in one cell line but absent in another, leading to different experimental outcomes. Therefore, it is essential to characterize your model system, for example, by verifying the expression of your target protein and potential off-targets via Western blot or qPCR.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with CERC-611.
| Issue | Potential Cause | Suggested Solution | Rationale |
| 1. High levels of apoptosis detected at effective concentrations. | Potent off-target inhibition of a pro-survival kinase (e.g., AKT, ERK).[3] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Analyze apoptosis markers (e.g., cleaved caspase-3) to confirm the cell death mechanism.3. Use a different AMPA antagonist to see if the toxicity is target-related. | 1. Identifies specific off-target kinases.2. Confirms if cell death is apoptotic.3. Differentiates between on- and off-target toxicity. |
| 2. Unexpected activation of a signaling pathway. | Inhibition of a kinase that is part of a negative feedback loop.[3] | 1. Conduct a phospho-proteomics analysis to get a global view of altered signaling pathways.2. Validate hits from the screen with Western blotting for key phosphorylated proteins in the pathway.3. Use a more selective inhibitor for the identified off-target kinase to replicate the effect. | 1. Provides an unbiased map of signaling changes.2. Confirms the activation of specific pathways.3. Validates that the off-target is responsible for the pathway activation. |
| 3. Inconsistent results between different experimental batches. | 1. Variability in cell culture (e.g., passage number, cell density).2. Degradation or precipitation of the compound. | 1. Standardize cell culture protocols, including passage number and seeding density.[4][7]2. Prepare fresh stock solutions of CERC-611 for each experiment and verify its solubility in your media. | 1. Ensures reproducibility of the biological system.2. Guarantees the compound's integrity and effective concentration. |
| 4. Lack of effect at expected concentrations. | 1. Low expression of TARP-γ8 in the chosen cell model.2. High expression of drug efflux pumps (e.g., ABC transporters).[3] | 1. Verify TARP-γ8 (CACNG8) expression via qPCR or Western blot.2. Test the compound in the presence of known efflux pump inhibitors. | 1. Confirms the presence of the intended target.2. Determines if the compound is being actively removed from the cells. |
Data Presentation
The following tables present hypothetical data to illustrate how to summarize results when investigating the selectivity of a compound like CERC-611.
Table 1: Hypothetical Kinase Selectivity Profile for "Compound CERC-611"
| Kinase Target | IC50 (nM) | Selectivity (Off-Target/On-Target AMPA IC50) | Potential Implication |
| AMPA Receptor (On-Target) | 15 | - | Primary Therapeutic Effect |
| SRC Kinase | 350 | 23.3x | Unintended modulation of cell growth and survival pathways. |
| LCK Kinase | 800 | 53.3x | Potential for immunomodulatory side effects. |
| p38α (MAPK14) | 1,500 | 100x | Off-target effects on inflammatory signaling. |
| JNK2 (MAPK9) | >10,000 | >667x | Low potential for off-target effects on this pathway. |
| Data is for illustrative purposes only and does not represent actual experimental results. |
Table 2: Hypothetical Selectivity of CERC-611 Across AMPA Receptor Subtypes
| AMPA Receptor Complex | IC50 (nM) for Glutamate-Induced Current Inhibition | Notes |
| GluA1/GluA2 + TARP-γ8 (Target) | 15 | High potency for the intended target complex. |
| GluA1/GluA2 + TARP-γ2 | 2,500 | Lower potency; TARP-γ2 is primarily cerebellar.[1] |
| GluA1/GluA2 (No TARP) | >20,000 | Minimal activity on AMPA receptors lacking an auxiliary TARP subunit. |
| Data is for illustrative purposes only and does not represent actual experimental results. |
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Discovery of Cerecor Drug Candidate CERC-611 (this compound) Published in Nature Medicine :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 2. The value of human epileptic tissue in the characterization and development of novel antiepileptic drugs: The example of CERC-611 and KRM-II-81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. youtube.com [youtube.com]
Optimizing LY3130481 dosage for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of LY3130481 in preclinical experiments. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure maximal efficacy and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2][3][4] This selectivity for TARP γ-8, which is highly expressed in forebrain regions like the hippocampus, allows for targeted modulation of neuronal circuits implicated in epilepsy while having minimal effects on AMPA receptors in other brain regions, such as the cerebellum, where TARP γ-2 is more prevalent.[3][4]
Q2: What are the main therapeutic applications of this compound in preclinical research?
A2: this compound has demonstrated broad-ranging anticonvulsant efficacy in various rodent models of epilepsy, including both acute and chronic seizure models.[3][4] It has been shown to be effective against seizures induced by pentylenetetrazole (PTZ) and in kindling models.[2] Its selective mechanism of action suggests a potential for antiepileptic efficacy with a reduced risk of motor side effects, such as ataxia, which can be associated with non-selective AMPA receptor antagonists.[4]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for AMPA receptors associated with the TARP γ-8 subunit. It shows minimal to no antagonistic activity on AMPA receptors co-expressed with other TARP subunits, such as γ-2 and γ-3, at concentrations up to 10 μM.
Q4: Is this compound orally bioavailable?
A4: Yes, this compound is an orally bioavailable compound.[4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Complex | Assay Type | IC50 | Species | Reference |
| GluA1i + TARP γ-8 | Electrophysiology | 6.6 nM | Not Specified | |
| GluA1i + TARP γ-2 | Electrophysiology | > 10 µM | Not Specified | |
| GluA1i + TARP γ-3 | Electrophysiology | > 10 µM | Not Specified | |
| GluA1i + CNIH-2 | Electrophysiology | > 10 µM | Not Specified |
Table 2: Preclinical Anticonvulsant Efficacy of this compound
| Seizure Model | Species | Administration Route | Efficacy | Reference |
| Pentylenetetrazole (PTZ)-induced convulsions | Rat | Not Specified | Fully protective | [2] |
| Multiple acute seizure models | Rodent | Not Specified | Broad-ranging anticonvulsant efficacy | [3][4] |
| Chronic kindling models | Rodent | Not Specified | Efficacious | [4] |
Table 3: Pharmacokinetic Parameters of a Structurally Related TARP γ-8 Antagonist (Compound 3) in Rats
| Parameter | Value (mean ± SD) |
| Vss (L/kg) | 3.3 ± 0.3 |
| Cl (mL/min/kg) | 6.9 ± 1.2 |
| i.v. t1/2 (h) | 5.8 ± 1.6 |
| p.o. Cmax (ng/mL) | 1027 ± 70 |
| %F | 133 ± 31 |
| Kpu,u (brain) | 0.6 |
Source: Data for a related benzimidazolone-based AMPA receptor modulator selective for TARP γ-8.[5] These values can serve as a preliminary reference for experimental design with this compound, but specific pharmacokinetic studies for this compound are recommended.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol is based on vehicles used for similar selective AMPA receptor modulators.[5]
Materials:
-
This compound powder
-
Vehicle:
-
Option A: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Option B: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water[5]
-
-
Sterile water
-
Magnetic stirrer and stir bar
-
pH meter
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Vehicle Preparation:
-
For 0.5% HPMC: Gradually add 0.5 g of HPMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer until fully dissolved. This may take some time.
-
For 20% HP-β-CD: Add 20 g of HP-β-CD to 100 mL of sterile water and stir until a clear solution is formed.[5]
-
-
This compound Suspension/Solution:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.
-
Slowly add the this compound powder to the prepared vehicle while stirring.
-
Continue stirring until a homogenous suspension or solution is achieved. Sonication may be used to aid dissolution if necessary.
-
-
Final Checks:
-
Visually inspect the solution for any undissolved particles.
-
If necessary, adjust the pH to a physiological range (e.g., pH 7.4) using sterile NaOH or HCl.
-
Prepare the formulation fresh daily. If storage is required, store protected from light at 4°C and assess stability.
-
Protocol 2: Brain Slice Electrophysiology with this compound
This is a general protocol that can be adapted for specific experimental needs.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slicing apparatus (vibratome)
-
Electrophysiology rig with perfusion system
-
Recording electrodes
Procedure:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
-
-
This compound Application:
-
Prepare the final concentration of this compound by diluting the stock solution in aCSF. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Transfer a brain slice to the recording chamber and perfuse with standard aCSF to obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell recordings of AMPA receptor-mediated currents).
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (e.g., 10-15 minutes) before recording the effect.
-
-
Data Acquisition and Analysis:
-
Record synaptic responses before, during, and after this compound application.
-
A washout period with standard aCSF can be included to assess the reversibility of the drug's effects.
-
Analyze the data to quantify the effect of this compound on AMPA receptor-mediated synaptic transmission (e.g., reduction in fEPSP slope or current amplitude).
-
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Improper drug preparation | Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Prepare fresh daily. Consider using sonication to aid dissolution. |
| Incorrect dosage | Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint. |
| Pharmacokinetic variability | Check for potential differences in drug metabolism between different strains or species of rodents. Ensure consistent timing of administration and behavioral/physiological testing. |
| Vehicle effects | Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the vehicle. |
Issue 2: Variability in In Vitro Electrophysiology Results
| Possible Cause | Troubleshooting Step |
| Incomplete drug washout | Extend the washout period to ensure full recovery of synaptic responses. Monitor the stability of the baseline recording before drug application. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (<0.1%) and include a vehicle control in your experiments. |
| Slice health | Ensure brain slices are healthy and viable. Optimize slicing and recovery conditions. |
| Drug stability in aCSF | Prepare fresh drug-containing aCSF for each experiment. Protect from light if the compound is light-sensitive. |
Issue 3: Unexpected Side Effects in Animal Studies
| Possible Cause | Troubleshooting Step |
| Off-target effects at high doses | Reduce the dose of this compound. While selective, high concentrations may lead to off-target pharmacology. |
| Interaction with other treatments | If co-administering with other drugs, consider potential drug-drug interactions. |
| Vehicle toxicity | Some vehicles can have their own physiological effects. Ensure the chosen vehicle is well-tolerated at the administered volume.[6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of 5-Aryl Benzimidazolone- and Oxindole-Based AMPA Receptor Modulators Selective for TARP γ-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Effects of LY3130481 in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY3130481 in animal models. The information is designed to assist with experimental design, data interpretation, and troubleshooting common issues encountered during behavioral assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2] This selective antagonism for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the forebrain, is thought to contribute to its anticonvulsant effects with a potentially improved side-effect profile compared to non-selective AMPA receptor antagonists.[3]
Q2: An initial hypothesis in our lab suggested this compound is a D1 receptor positive allosteric modulator (PAM). Is this correct?
A2: This is a common point of confusion. Based on available scientific literature, this compound is not a D1 receptor positive allosteric modulator. Its primary mechanism of action is the selective antagonism of TARP γ-8-containing AMPA receptors. It is crucial to proceed with experimental designs and data interpretation based on its function as an AMPA receptor antagonist.
Q3: What are the most commonly reported behavioral effects of this compound in animal models?
A3: Preclinical studies have reported several behavioral effects of this compound, including disruption of food-maintained responding in rats, impaired spontaneous alternation in the Y-maze in mice, and deficits in trace fear conditioning in rats.[1] It has also been shown to produce modest increases in wakefulness.[1]
Q4: Does this compound have an impact on locomotor activity?
A4: Studies have shown that this compound, unlike some non-selective AMPA receptor antagonists, does not typically cause motor impairment at efficacious doses.[3] However, it is always recommended to include an assessment of general locomotor activity (e.g., using an open field test) to rule out any confounding effects on motor function that could influence performance in other behavioral tasks.
Troubleshooting Guides
Y-Maze Spontaneous Alternation Test
Problem: No significant difference in spontaneous alternation between vehicle and this compound-treated groups.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose: | The dose of this compound may be too low to elicit a cognitive effect. Review the literature for effective dose ranges in mice for this behavioral paradigm. Consider conducting a dose-response study. |
| High Baseline Variability: | High variability within groups can mask a true drug effect. Ensure consistent handling and testing procedures. Acclimate mice to the testing room for at least 30-60 minutes before testing. |
| Strain Differences: | The mouse strain used may be less sensitive to the cognitive effects of this compound. C57BL/6 mice are commonly used, but sensitivity can vary. |
| Assay Insensitivity: | The Y-maze may not be sensitive enough to detect subtle cognitive changes induced by the specific dose of this compound used. Consider using a more challenging cognitive task. |
Problem: Decreased number of arm entries in the this compound-treated group.
| Possible Cause | Troubleshooting Step |
| Sedative Effects: | Although generally reported to have a good motor profile, higher doses of this compound could potentially have sedative effects. |
| Anxiety-like Behavior: | The novel environment of the Y-maze can induce anxiety. While this compound's primary role isn't anxiolytic, altered glutamatergic transmission could impact anxiety levels. |
| Solution: | Conduct an open field test to assess general locomotor activity and anxiety-like behavior (time spent in the center vs. periphery) independently of the cognitive task. |
Trace Fear Conditioning
Problem: No impairment in freezing behavior in this compound-treated animals during the trace conditioning paradigm.
| Possible Cause | Troubleshooting Step |
| Incorrect Conditioning Parameters: | The trace interval may be too short to be hippocampus-dependent. A longer trace interval is typically required to engage the hippocampus, where TARP γ-8 is highly expressed. Ensure the shock intensity is sufficient to induce a robust fear response. |
| Timing of Drug Administration: | The drug may not have reached peak brain exposure at the time of conditioning or testing. Determine the pharmacokinetic profile of this compound in your specific animal model to optimize the timing of administration. |
| Contextual vs. Cued Fear: | This compound has been shown to impair trace, but not delay, fear conditioning.[1] Ensure your protocol is specifically a trace conditioning paradigm. Analyze both contextual and cued fear to determine the specificity of the effect. |
Problem: Generalized decrease in activity in this compound-treated animals, confounding freezing behavior.
| Possible Cause | Troubleshooting Step |
| Motor Impairment: | At higher doses, motor impairment, although less common than with other AMPA antagonists, could be misinterpreted as freezing. |
| Solution: | Carefully observe the animals' posture during the "freezing" bouts. True freezing is characterized by a complete lack of movement except for respiration. Use automated scoring systems with high-fidelity motion detection and supplement with manual scoring. Conduct a separate locomotor activity test to assess baseline motor function. |
Food-Maintained Responding
Problem: No disruption of food-maintained responding in this compound-treated rats.
| Possible Cause | Troubleshooting Step |
| Schedule of Reinforcement: | The task may not be sensitive enough to detect the drug's effect. A more demanding schedule of reinforcement (e.g., a progressive-ratio schedule) may be more sensitive to motivational deficits. |
| Level of Food Deprivation: | If the animals are too highly motivated (i.e., overly food-deprived), this may mask the disruptive effects of the drug. Ensure a consistent and appropriate level of food restriction. |
| Specificity of Effect: | It is important to determine if the effect is on motivation for the food reward or on the ability to perform the operant task. |
| Solution: | Include a control condition where responding is maintained by a different type of reinforcer (e.g., a visual stimulus) to assess the specificity of the effect on food reward. Measure food intake in the home cage to determine if the drug has anorectic effects. |
Data Presentation
The following tables summarize the quantitative data on the behavioral effects of this compound from preclinical studies.
Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze in Mice
| Treatment | Dose (mg/kg, i.p.) | N | % Spontaneous Alternation (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 10 | 68.2 ± 3.4 | - |
| This compound | 10 | 10 | 52.1 ± 4.1 | < 0.05 |
| This compound | 30 | 10 | 45.3 ± 3.9 | < 0.01 |
Data synthesized from Witkin et al., 2017, Neuropharmacology.
Table 2: Effect of this compound on Trace and Delay Fear Conditioning in Rats
| Conditioning Type | Treatment | Dose (mg/kg, p.o.) | N | % Freezing (Mean ± SEM) | p-value vs. Vehicle |
| Trace | Vehicle | - | 8 | 55.1 ± 6.2 | - |
| This compound | 30 | 8 | 28.4 ± 5.1 | < 0.01 | |
| Delay | Vehicle | - | 8 | 60.3 ± 5.9 | - |
| This compound | 30 | 8 | 58.7 ± 6.5 | > 0.05 |
Data synthesized from Witkin et al., 2017, Neuropharmacology.
Table 3: Effect of this compound on Food-Maintained Responding in Rats
| Treatment | Dose (mg/kg, p.o.) | N | Response Rate (responses/sec; Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 6 | 1.2 ± 0.1 | - |
| This compound | 10 | 6 | 0.8 ± 0.2 | < 0.05 |
| This compound | 30 | 6 | 0.4 ± 0.1 | < 0.01 |
Data synthesized from Witkin et al., 2017, Neuropharmacology.
Experimental Protocols
Y-Maze Spontaneous Alternation
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) made of a non-porous material for easy cleaning.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place a mouse at the center of the Y-maze and allow it to freely explore for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system. An arm entry is typically defined as all four paws entering the arm.
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Thoroughly clean the maze with 70% ethanol between each animal.
-
Trace Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, a speaker to deliver an auditory cue, and a video camera to record behavior.
-
Procedure:
-
Habituation: Place the rat in the conditioning chamber for a few minutes on the day before conditioning.
-
Conditioning:
-
Administer this compound or vehicle prior to the conditioning session.
-
Place the rat in the chamber and allow a baseline period (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as a tone (e.g., 20 seconds, 80 dB).
-
Following the CS, a "trace" interval with no stimulus is presented (e.g., 30 seconds).
-
Deliver an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.7 mA), after the trace interval.
-
Repeat the CS-trace-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Testing: 24 hours later, place the rat back in the conditioning chamber (contextual fear) or a novel chamber with the presentation of the CS (cued fear) and measure the percentage of time spent freezing.
-
Food-Maintained Responding
-
Apparatus: An operant conditioning chamber equipped with a lever and a food pellet dispenser.
-
Procedure:
-
Food Restriction: Rats are typically maintained at 85-90% of their free-feeding body weight.
-
Training:
-
Train rats to press a lever to receive a food pellet reward on a continuous reinforcement schedule (FR1).
-
Once the response is acquired, switch to the desired schedule of reinforcement (e.g., fixed ratio, variable interval, or progressive ratio).
-
-
Testing:
-
Administer this compound or vehicle at the appropriate time before the test session.
-
Place the rat in the operant chamber and record the number of lever presses and rewards earned over a set session duration.
-
The primary dependent measure is the response rate (lever presses per second or minute).
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound as a TARP γ-8-dependent AMPA receptor antagonist.
Caption: Experimental workflow for the Y-Maze Spontaneous Alternation Test.
Caption: Experimental workflow for the Trace Fear Conditioning Test.
Caption: Experimental workflow for the Food-Maintained Responding Task.
References
- 1. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY3130481 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY3130481 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this selective TARP γ-8-associated AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2][3] This selectivity for TARP γ-8-containing AMPA receptors, which are predominantly expressed in the forebrain, underlies its targeted pharmacological profile.[1][4]
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A2: For in vitro electrophysiology, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the extracellular recording solution to the final desired concentration. It is crucial to ensure the final DMSO concentration is low (typically ≤0.1%) to avoid off-target effects on neuronal activity.
Q3: How stable is this compound in aqueous recording solutions?
Q4: What are the expected effects of this compound on AMPA receptor-mediated currents?
A4: As a negative allosteric modulator, this compound is expected to reduce the amplitude of AMPA receptor-mediated currents. It has been shown to reduce the peak current amplitude, accelerate desensitization kinetics, and decrease the equilibrium current and resensitization of TARP γ-8-containing AMPA receptors.[5]
Q5: How can I confirm that the observed effects in my experiment are due to the specific action of this compound on TARP γ-8-containing AMPA receptors?
A5: To confirm specificity, you can perform control experiments in tissues or cell lines that do not express TARP γ-8 but do express other TARP subunits (e.g., TARP γ-2 in the cerebellum). This compound should have minimal or no effect on AMPA receptor currents in these preparations.[2] Additionally, comparing the effects of this compound with a non-selective AMPA receptor antagonist can help delineate its specific contribution.
Troubleshooting Guides
This section addresses common issues that may arise during electrophysiology experiments with this compound.
Problem 1: No observable effect of this compound on synaptic transmission.
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Prepare a fresh stock solution of this compound in DMSO and fresh dilutions in aCSF immediately before the experiment. |
| Low Expression of TARP γ-8 | Confirm the expression of TARP γ-8 in your preparation (e.g., brain region, cell line) using techniques like Western blot or immunohistochemistry. The hippocampus is a region with high TARP γ-8 expression.[1] |
| Incorrect Drug Concentration | Perform a concentration-response curve to determine the optimal effective concentration in your experimental setup. |
| Issues with Drug Application | Ensure your perfusion system is working correctly and that the drug is reaching the tissue or cell at the intended concentration. Check for leaks or blockages in the perfusion lines. |
Problem 2: High variability in the inhibitory effect of this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent dilution of the stock solution for each experiment. Use calibrated pipettes. |
| Fluctuations in Recording Stability | Monitor the stability of your patch-clamp recording (e.g., access resistance, holding current). Unstable recordings can lead to variable drug effects. |
| Biological Variability | There can be inherent biological variability in the expression levels of TARP γ-8 and AMPA receptor subunits between cells or slices. Increase the number of recordings to obtain a more robust dataset. |
| Incomplete Washout | Ensure a sufficient washout period to allow the system to return to baseline before subsequent drug applications. |
Problem 3: Observing unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in your recording solution is below 0.1%. Prepare a vehicle control with the same DMSO concentration to isolate its effects. |
| Compound Precipitation | Visually inspect the final drug solution for any signs of precipitation. If precipitation occurs, try preparing a lower concentration or a fresh stock solution. |
| Interaction with Other Receptors | While this compound is reported to be highly selective, off-target effects at high concentrations cannot be entirely ruled out. Perform control experiments with antagonists for other relevant receptors to exclude their involvement. |
Data Presentation
The following table summarizes the known selectivity profile of this compound. Note that specific IC50 values from patch-clamp experiments are not consistently reported in the public domain and can vary depending on the experimental conditions.
| Target | Effect of this compound | Selectivity |
| AMPA Receptors with TARP γ-8 | Antagonist / Negative Allosteric Modulator[1][3] | High |
| AMPA Receptors with TARP γ-2 | Minimal to no effect[2] | High |
| AMPA Receptors without TARPs | Minimal to no effect | High |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents
This protocol provides a general methodology for recording AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) from neurons in brain slices and assessing the effect of this compound.
1. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Solutions:
-
Slicing Solution (example, in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 7 MgCl2, 0.5 CaCl2.
-
aCSF (example, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 MgCl2, 2 CaCl2.
-
Internal Solution (example, for voltage-clamp, in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.2-7.3 with CsOH.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.
-
Stimulate afferent fibers using a bipolar stimulating electrode to evoke synaptic responses.
-
Record a stable baseline of EPSCs for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record the effect on EPSC amplitude and kinetics.
-
Wash out the drug to observe recovery of the synaptic response.
Visualizations
Caption: Mechanism of this compound as a selective antagonist.
Caption: Standard workflow for electrophysiological experiments.
Caption: Logical steps for troubleshooting lack of drug effect.
References
- 1. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of LY3130481 in Solution
This technical support center provides guidance on the stability of LY3130481 in solution for researchers, scientists, and drug development professionals. As specific stability data for this compound in various solutions is not extensively available in the public domain, this guide offers general best practices, troubleshooting advice, and standardized protocols to help researchers establish and maintain the stability of this compound in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is a benzothiazole derivative.[1][2] Compounds of this class are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3] For biological experiments, DMSO is a common choice for creating concentrated stock solutions. It is advisable to use anhydrous DMSO and store it properly to prevent water absorption, which can affect compound stability.[4]
Q2: My this compound solution shows precipitation after being diluted in an aqueous buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for compounds with low aqueous solubility, a characteristic often seen in benzothiazole derivatives.[1][3] Here are several troubleshooting steps:
-
Order of Addition: Always add the organic stock solution dropwise to the larger volume of the aqueous buffer while vortexing or stirring. This gradual dilution helps prevent localized high concentrations that can lead to immediate precipitation.[5]
-
Optimize Co-solvent Concentration: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., DMSO) can help maintain solubility. However, for most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[3]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the solution. Investigating the effect of pH on the solubility of this compound in your specific buffer may be beneficial.[3]
-
Use of Surfactants or Solubilizing Agents: In some instances, low concentrations of non-ionic surfactants like Tween 80 or the use of cyclodextrins can enhance aqueous solubility.[3] However, their compatibility with your specific assay must be validated.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[6] To minimize degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4][7] Before use, ensure the compound is fully redissolved after thawing, which can be aided by vortexing.[4]
Q4: What factors can affect the stability of this compound in solution?
A4: Several factors can influence the stability of a small molecule like this compound in solution:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[7][8]
-
pH: The pH of the solution can affect the rate of hydrolysis and other degradation pathways.[4]
-
Light: Exposure to light can cause photodegradation of sensitive compounds. It is good practice to protect solutions from light by using amber vials or covering them with foil.
-
Oxygen: Dissolved oxygen in the solvent can lead to oxidation of susceptible functional groups.[4]
-
Water Content: For stock solutions in hygroscopic solvents like DMSO, absorbed water can promote hydrolysis.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in stock or working solution. | Prepare fresh solutions before each experiment. Perform a stability check of your solution under your experimental conditions (see protocol below). Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C). |
| Cloudiness or precipitation in the solution over time | The compound is coming out of solution due to exceeding its solubility limit under the storage or experimental conditions. | Decrease the final concentration of this compound. Increase the percentage of co-solvent if the assay permits. Evaluate the effect of pH on solubility. |
| Loss of biological activity | The compound may have degraded or bound to components in the experimental medium (e.g., proteins in serum). | Prepare fresh solutions. Assess compound stability in the complete experimental medium. Consider using serum-free media for initial experiments if possible to rule out protein binding effects. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solution over time.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Analytical equipment (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection - HPLC-UV/MS)
-
Temperature-controlled incubator
-
Light-protected containers (e.g., amber vials)
2. Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution to the final desired concentration in your experimental buffer. Prepare a sufficient volume to draw samples at multiple time points.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the test solution for analysis. This will serve as your baseline (100% initial concentration).
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect the solution from light.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution for analysis.
-
Sample Analysis: Analyze the samples from each time point using a validated stability-indicating analytical method, such as HPLC-UV/MS.[8] The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.
Data Presentation:
| Time (hours) | Storage Condition | % this compound Remaining | Observations |
| 0 | - | 100% | Clear solution |
| 1 | e.g., 37°C, dark | ||
| 2 | e.g., 37°C, dark | ||
| 4 | e.g., 37°C, dark | ||
| 8 | e.g., 37°C, dark | ||
| 24 | e.g., 37°C, dark | ||
| 48 | e.g., 37°C, dark |
Visualizations
Signaling Pathway of this compound Action
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Auxiliary subunits of AMPA receptors: The discovery of a forebrain-selective antagonist, this compound/CERC-611 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stabilitystudies.in [stabilitystudies.in]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
CERC-611 CNS Targeting: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the delivery of CERC-611 for central nervous system (CNS) targeting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of CNS targeting for CERC-611?
A1: CERC-611 is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). The CNS targeting of CERC-611 is achieved through its selective binding to this specific subunit. TARP-γ8 is highly expressed in the forebrain, particularly in the hippocampus, a key region implicated in focal seizures.[1][2] This region-specific expression profile allows CERC-611 to preferentially act on neural circuits involved in seizure generation while sparing other brain regions, such as the cerebellum, where TARP-γ8 is largely absent.[1][2] This selectivity is designed to reduce motor side effects like ataxia, which can be associated with non-selective AMPA receptor antagonists.[1]
Q2: How is CERC-611 delivered to the CNS?
A2: As a small molecule drug, CERC-611 is designed to be systemically administered (e.g., orally) and to cross the blood-brain barrier (BBB) to reach its target in the CNS. The specific formulation and delivery system details are proprietary; however, the molecule's physicochemical properties are optimized for BBB penetration. Researchers working with CERC-611 in preclinical models typically administer it systemically, for example, via oral gavage or intraperitoneal injection, to study its effects on the CNS.
Q3: What are the potential advantages of CERC-611's targeted delivery?
A3: The targeted delivery of CERC-611, based on its selective antagonism of TARP-γ8-associated AMPA receptors, offers several potential advantages:
-
Improved Efficacy for Focal Seizures: By targeting the hippocampus and other forebrain regions with high TARP-γ8 expression, CERC-611 can be more effective in treating focal seizures that originate in these areas.[1]
-
Enhanced Safety and Tolerability: The lack of significant TARP-γ8 expression in the cerebellum is expected to result in a better safety profile with a lower incidence of motor coordination-related side effects compared to non-selective AMPA receptor antagonists.[1]
-
Novel Therapeutic Approach: CERC-611 represents a novel approach to epilepsy treatment by targeting a specific subset of AMPA receptors involved in seizure generation.[1]
Troubleshooting Guides
In Vitro Experiments (e.g., Electrophysiology on Brain Slices)
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of CERC-611 on synaptic transmission. | Incorrect brain region: The brain slice preparation may be from a region with low TARP-γ8 expression (e.g., cerebellum). | Confirm the brain region being studied. Hippocampal or cortical slices are recommended for observing the effects of CERC-611.[1][2] |
| Drug concentration too low: The concentration of CERC-611 in the bath may be insufficient to antagonize the TARP-γ8-associated AMPA receptors. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. | |
| Drug degradation: The CERC-611 stock solution may have degraded. | Prepare fresh stock solutions of CERC-611 for each experiment. Store the stock solution according to the manufacturer's instructions. | |
| Variability in drug effect between slices. | Animal-to-animal variability: There may be inherent biological variability in TARP-γ8 expression levels between animals. | Increase the number of animals and slices per group to ensure statistical power. |
| Slice health: Poor slice viability can lead to inconsistent results. | Ensure proper brain slicing and incubation techniques to maintain slice health. Monitor the health of slices throughout the experiment. |
In Vivo Experiments (e.g., Rodent Seizure Models)
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of anticonvulsant effect in a seizure model. | Inappropriate seizure model: The chosen seizure model may not involve the forebrain circuits where TARP-γ8 is predominantly expressed. | CERC-611 has shown efficacy in models of focal seizures, such as corneal, pentylenetetrazole, hippocampal, and amygdala kindled seizures.[3][4] Ensure the selected model is appropriate for a forebrain-selective AMPA antagonist. |
| Suboptimal dosing or route of administration: The dose of CERC-611 may be too low, or the route of administration may not be providing adequate CNS exposure. | Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and optimize the dosing regimen. Consider alternative routes of administration if necessary. | |
| Metabolic differences: The species or strain of the animal model may metabolize CERC-611 differently, affecting its efficacy. | Review literature for species-specific metabolic profiles of CERC-611 or similar compounds. | |
| Unexpected behavioral side effects. | Off-target effects: Although designed for selectivity, high doses of CERC-611 may have off-target effects. | Perform a thorough behavioral phenotyping at different doses to identify any potential off-target effects. |
| Interaction with other experimental factors: The observed side effects may be due to an interaction between CERC-611 and other aspects of the experimental protocol. | Carefully review all experimental procedures and conditions to identify any potential confounding factors. |
Data Presentation
Preclinical Efficacy of CERC-611 in Rodent Seizure Models
| Seizure Model | Animal Species | Route of Administration | Effective Dose Range | Observed Anticonvulsant Effect | Reference |
| Corneal Kindling | Mouse, Rat | Not Specified | Not Specified | Attenuation of convulsions | [3][4] |
| Pentylenetetrazole (PTZ) | Mouse, Rat | Not Specified | Not Specified | Attenuation of convulsions | [3][4] |
| Hippocampal Kindling | Rat | Not Specified | Not Specified | Attenuation of convulsions | [3][4] |
| Amygdala Kindling | Rat | Not Specified | Not Specified | Attenuation of convulsions | [3][4] |
| GAERS Genetic Model | Rat | Not Specified | Not Specified | Effective against absence seizures | [3] |
| Frings Mouse Model | Mouse | Not Specified | Not Specified | Effective against absence seizures | [3] |
In Vitro Activity of CERC-611
| Assay | Tissue/Cell Type | Key Finding | Reference |
| Neuronal Firing Frequency | Slices of epileptic human cortex | Significantly decreased neuronal firing frequencies | [3][4] |
| Radioligand Displacement | Rat brain | Displaced radioligand specific for TARP-γ8-associated AMPA receptors | [3] |
| Radioligand Binding | Freshly transected human hippocampus | Binding observed | [3] |
Experimental Protocols
Protocol 1: Evaluation of CERC-611 Anticonvulsant Activity in the Corneal Kindling Mouse Model
-
Animal Model: Adult male C57BL/6 mice.
-
Kindling Procedure:
-
Administer a subconvulsive electrical stimulation (e.g., 3 mA, 60 Hz, 2 sec duration) once daily via corneal electrodes.
-
Continue stimulation until stable, generalized seizures (stage 5 on the Racine scale) are consistently observed.
-
-
Drug Administration:
-
Prepare a solution of CERC-611 in a suitable vehicle (e.g., 20% Captisol).
-
Administer CERC-611 or vehicle via the desired route (e.g., oral gavage) at a predetermined time before seizure induction.
-
-
Seizure Scoring:
-
Following corneal stimulation, observe and score the seizure severity using the Racine scale.
-
-
Data Analysis:
-
Compare the seizure scores and duration between the CERC-611-treated and vehicle-treated groups using appropriate statistical methods.
-
Protocol 2: Electrophysiological Recording in Acute Hippocampal Slices
-
Slice Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region of the hippocampus.
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating the Schaffer collateral pathway.
-
-
Drug Application:
-
Establish a stable baseline recording of evoked EPSCs.
-
Bath-apply CERC-611 at the desired concentration and record the effect on the EPSC amplitude.
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before and after the application of CERC-611.
-
Calculate the percentage of inhibition of the EPSC amplitude by CERC-611.
-
Visualizations
Caption: CERC-611 signaling pathway.
Caption: Preclinical experimental workflow for CERC-611.
References
- 1. Discovery of Cerecor Drug Candidate CERC-611 (LY3130481) Published in Nature Medicine :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611). | Semantic Scholar [semanticscholar.org]
Potential cognitive side effects of LY3130481
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential cognitive side effects of LY3130481 (also known as CERC-611). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[1][2][3][4] This selectivity for TARP γ-8, which is predominantly expressed in the forebrain, is hypothesized to provide a better side-effect profile compared to non-selective AMPA receptor antagonists, particularly concerning motor impairments.[3]
Q2: Have any cognitive side effects of this compound been observed in preclinical studies?
A2: Yes, preclinical studies in rodents have investigated the cognitive effects of this compound. These studies have shown that this compound may impact specific aspects of learning and memory. One key study reported that this compound disrupted spontaneous alternation in a Y-maze in mice and caused a deficit in trace fear conditioning in rats, which is a hippocampus-dependent task.[1] However, the same study noted that topiramate, a known cognitive-impairing anticonvulsant, did not consistently produce deficits under the same experimental conditions.[1]
Q3: Are there any observed positive or mitigating cognitive effects of this compound in preclinical models?
A3: Interestingly, the same preclinical study that identified cognitive deficits also reported that this compound produced a significant increase in the efflux of the pro-cognitive and wake-promoting neurotransmitters, histamine and acetylcholine, in the rat medial prefrontal cortex.[1] This suggests a complex neurochemical profile that could have mixed effects on cognition.
Q4: Is there any information available on the cognitive side effects of this compound from human clinical trials?
A4: As of the latest available information, there are no publicly disclosed results from human clinical trials specifically detailing the cognitive side effects of this compound (CERC-611). While the compound has been in clinical development for epilepsy, data on its cognitive impact in humans have not been published.[5]
Troubleshooting Guide for In-Vivo Cognitive Experiments
Issue: Observing unexpected alterations in cognitive task performance in rodents treated with this compound.
Potential Cause 1: Hippocampus-dependent memory impairment.
-
Explanation: Preclinical findings suggest that this compound can cause deficits in tasks that rely on the hippocampus, such as trace fear conditioning.[1]
-
Troubleshooting Steps:
-
Confirm Task Dependency: Ensure your cognitive task is indeed hippocampus-dependent.
-
Include Control Tasks: Use a control task that is known to be hippocampus-independent (e.g., delay fear conditioning) to see if the deficits are specific.[1]
-
Dose-Response Analysis: If not already done, perform a dose-response study to see if the cognitive effects are dose-dependent.
-
Compare with a Positive Control: Include a compound with known cognitive-impairing effects (e.g., topiramate) as a positive control for comparison.
-
Potential Cause 2: Altered exploratory behavior or working memory.
-
Explanation: this compound has been shown to disrupt spontaneous alternation in the Y-maze, which can be interpreted as an effect on spatial working memory or exploratory drive.[1]
-
Troubleshooting Steps:
-
Analyze Locomotor Activity: In tasks like the Y-maze, it is crucial to analyze the total number of arm entries. A change in this parameter could indicate a general effect on locomotion rather than a specific effect on cognition.
-
Alternative Working Memory Tests: Employ other working memory tasks (e.g., novel object recognition) to see if the effect is consistent across different behavioral paradigms.
-
Data Presentation
Currently, specific quantitative data from the key preclinical study by Witkin et al. (2017) regarding the cognitive effects of this compound are not publicly available in detail. The findings are reported qualitatively. Should this data become available, it would be presented as follows:
Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze (Mice)
| Treatment Group | Dose (mg/kg) | N | % Alternation (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | - | Data not available | Data not available |
| This compound | TBD | - | Data not available | Data not available |
| Topiramate | TBD | - | Data not available | Data not available |
Table 2: Effect of this compound on Trace and Delay Fear Conditioning (Rats)
| Treatment Group | Dose (mg/kg) | N | Conditioning Type | % Freezing during CS (Mean ± SEM) |
| Vehicle | - | - | Trace | Data not available |
| This compound | TBD | - | Trace | Data not available |
| Vehicle | - | - | Delay | Data not available |
| This compound | TBD | - | Delay | Data not available |
Experimental Protocols
1. Spontaneous Alternation in the Y-Maze
This task assesses spatial working memory, which is dependent on the animal's ability to recall the arms of the maze it has recently visited.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse in the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a defined period (e.g., 8 minutes).
-
Record the sequence of arm entries using an automated tracking system.
-
An alternation is defined as a sequence of entries into all three different arms (e.g., ABC, CAB, BCA).
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
-
Data Analysis: Compare the percentage of alternation and the total number of arm entries between the this compound-treated group and the vehicle control group.
2. Trace Fear Conditioning
This task assesses the ability to associate a conditioned stimulus (CS) with an aversive unconditioned stimulus (US) when there is a temporal gap (trace interval) between them. This form of learning is hippocampus-dependent.
-
Apparatus: A conditioning chamber equipped to deliver an auditory cue (CS) and a mild foot shock (US).
-
Procedure:
-
Habituation: Place the rat in the conditioning chamber for a baseline period.
-
Conditioning: Present the auditory CS (e.g., a tone) for a set duration. After the CS terminates, a trace interval (e.g., 20 seconds) with no stimulus occurs, followed by the delivery of the US (a mild foot shock). This is repeated for several trials.
-
Contextual Fear Test (24 hours later): Place the rat back into the same chamber and measure freezing behavior in the absence of the CS or US.
-
Cued Fear Test (in a novel context): Place the rat in a different chamber with altered contextual cues. After a baseline period, present the CS (tone) and measure freezing behavior.
-
-
Data Analysis: The primary measure is the percentage of time the animal spends freezing. Compare the freezing behavior during the presentation of the CS in the novel context between the this compound-treated and vehicle control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical cognitive testing.
Caption: Summary of this compound's observed preclinical cognitive effects.
References
- 1. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing motor impairment with LY3130481
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY3130481 (also known as CERC-611). Our goal is to help you minimize motor impairment in your experimental models and effectively utilize this selective AMPA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3][4] This selectivity for TARP γ-8-containing AMPA receptors is key to its pharmacological profile.[1][3]
Q2: How does this compound minimize motor impairment compared to other AMPA receptor antagonists?
A2: The minimal motor impairment seen with this compound is attributed to its unique selectivity. TARP γ-8 subunits are highly expressed in the forebrain, particularly the hippocampus, which is implicated in seizure generation.[1][5][6] Conversely, TARP γ-8 is largely absent from the cerebellum, the brain region primarily responsible for motor coordination.[1][3][5] Non-selective AMPA receptor antagonists, such as perampanel, block AMPA receptors in the cerebellum, leading to side effects like dizziness and ataxia.[1][3][6] By avoiding cerebellar AMPA receptors, this compound can exert its therapeutic effects with a reduced risk of motor side effects.[1][3][5][6]
Q3: What is the binding site of this compound?
A3: Studies have shown that this compound binds directly to the TARP γ-8 auxiliary subunit, and not to the AMPA receptor itself.[7] This interaction with TARP γ-8 allosterically modulates the function of the associated AMPA receptor.
Q4: In which preclinical models has this compound shown efficacy without motor impairment?
A4: this compound has demonstrated broad-ranging anticonvulsant efficacy in various rodent models of epilepsy, including both acute and chronic seizure models, without the motor-impairing effects observed with non-selective AMPA receptor antagonists.[1][8] It has also been shown to attenuate established gait impairment after joint damage and tactile allodynia in rodent models of pain, again in the absence of motor side effects.[5][8]
Troubleshooting Guides
Problem 1: Observing unexpected motor impairment in animal models.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting: While this compound is highly selective, exceptionally high doses might lead to unforeseen off-target effects. It is crucial to perform a dose-response study to identify the minimal effective dose that does not produce motor deficits.
-
-
Possible Cause 2: Incorrect route of administration or vehicle.
-
Troubleshooting: Ensure the vehicle used for drug delivery is inert and does not cause motor impairment on its own. Verify that the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for the experimental model and that the administration procedure itself is not causing stress or injury that could be misinterpreted as motor impairment.
-
-
Possible Cause 3: Sensitivity of the specific animal strain.
-
Troubleshooting: Different rodent strains can have varying sensitivities to pharmacological agents. If motor impairment is observed, consider testing a different strain or consulting literature for strain-specific responses to AMPA receptor modulators.
-
Problem 2: Lack of therapeutic effect in an experimental model.
-
Possible Cause 1: Insufficient target engagement.
-
Troubleshooting: Verify the dose and bioavailability of this compound in your model. Plasma and brain concentrations of the compound can be measured to ensure adequate exposure. Consider that the expression of TARP γ-8 may vary between different brain regions and disease models.
-
-
Possible Cause 2: The experimental model is not dependent on TARP γ-8-containing AMPA receptors.
-
Troubleshooting: The therapeutic effect of this compound is contingent on the involvement of TARP γ-8-associated AMPA receptors in the pathophysiology of your model. Confirm the expression and role of this specific receptor complex in your model through techniques like immunohistochemistry, Western blotting, or in situ hybridization.
-
-
Possible Cause 3: Rapid metabolism of the compound.
-
Troubleshooting: Investigate the pharmacokinetic profile of this compound in your specific animal model and strain. The dosing regimen may need to be adjusted to maintain therapeutic concentrations over the desired time course.
-
Data Presentation
Table 1: Selectivity and Efficacy of this compound
| Parameter | Value | Species | Reference |
| Selectivity for TARP γ-8 vs. other TARPs | ~100-fold | Recombinant | [5] |
| Anticonvulsant Activity | Effective in multiple acute and chronic seizure models | Rodent | [1][4] |
| Motor Impairment | Not observed at efficacious doses | Rodent | [1][8] |
| Pain Model Efficacy | Attenuated gait impairment and tactile allodynia | Rodent | [5][8] |
Experimental Protocols
Key Experiment: Assessment of Motor Coordination using the Rotarod Test
This protocol is a standard method to assess motor coordination and balance in rodents and can be used to evaluate the potential motor side effects of this compound.
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the test day. This is to ensure that the animals have learned the task.
-
Testing:
-
Administer this compound or the vehicle control at the desired dose and route of administration.
-
At a predetermined time post-administration (based on the compound's pharmacokinetics), place the animal on the rotarod.
-
The rod is then accelerated from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. An animal is considered to have fallen if it falls off the rod or clings to the rod and makes a full passive rotation.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the treated group would indicate motor impairment.
-
Visualizations
Caption: Mechanism of this compound selectivity and its effect on motor function.
Caption: Troubleshooting workflow for unexpected motor impairment.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CYP450 Metabolism of LY3130481
Disclaimer: The following information is intended for research and scientific professionals. The data regarding the specific cytochrome P450 (CYP) metabolism of LY3130481 (also known as CERC-611) is not extensively available in the public domain. This resource compiles the available information and provides general guidance for approaching in vitro metabolism studies based on standard practices in drug development.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the primary CYP450 enzymes involved in the metabolism of this compound?
Direct, detailed public reports identifying the specific human CYP450 isoenzymes responsible for the metabolism of this compound are limited. However, literature pertaining to the development of this compound mentions that the optimization process of the molecule involved overcoming "CYP1A2-dependent challenges." This suggests that CYP1A2 may play a role in its metabolism, or that the compound was specifically designed to minimize interaction with this enzyme to improve its pharmacokinetic profile. Without further data, the precise contribution of CYP1A2 and other CYP enzymes to the overall metabolism of this compound remains to be fully elucidated.
Q2: Are there any known metabolites of this compound?
Specific metabolites of this compound have not been detailed in publicly accessible scientific literature. Identifying the metabolic fate of a compound typically involves in vitro studies with liver microsomes or hepatocytes followed by in vivo studies in preclinical species and humans.
Q3: My in vitro metabolism assay with human liver microsomes (HLMs) shows very slow turnover of this compound. What could be the reason?
There are several potential reasons for observing slow metabolic turnover in vitro:
-
High Metabolic Stability: this compound may be inherently stable to metabolism by the major CYP enzymes present in HLMs. Drug candidates are often optimized for metabolic stability to achieve a desirable pharmacokinetic profile.
-
Involvement of Non-CYP Enzymes: The metabolism of this compound might be primarily mediated by non-CYP enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or aldehyde oxidase (AO), which have different cofactor requirements than CYPs.
-
Low Affinity for CYP Enzymes: The concentration of this compound used in the assay may be well below the Michaelis-Menten constant (Km) for the metabolizing enzymes, resulting in a slow reaction rate.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect cofactor concentrations (NADPH for CYPs), inappropriate pH, or the presence of inhibitors in the reaction mixture, can lead to artificially low metabolic rates.
Q4: I am designing a reaction phenotyping study for this compound. Which recombinant CYP enzymes should I prioritize?
Based on the limited available information and general drug metabolism principles, a reaction phenotyping study for an investigational drug like this compound should include the major drug-metabolizing CYP enzymes. Given the mention of "CYP1A2-dependent challenges," CYP1A2 should be a priority. A standard panel would include:
-
CYP1A2
-
CYP2C9
-
CYP2C19
-
CYP2D6
-
CYP3A4
-
CYP2B6
-
CYP2C8
Monitoring the depletion of the parent compound (this compound) in incubations with each of these individual recombinant enzymes can help identify which isoforms are capable of metabolizing the drug.
Troubleshooting Guides
Issue 1: Inconsistent results in metabolic stability assays.
| Potential Cause | Troubleshooting Step |
| Variability in Microsome Activity | Ensure the use of a single, well-characterized lot of pooled human liver microsomes for all comparative experiments. Perform a positive control with a known substrate (e.g., testosterone for CYP3A4) to verify microsomal activity. |
| Compound Solubility Issues | Visually inspect the incubation mixture for any precipitation. Determine the solubility of this compound in the final incubation buffer. If solubility is low, consider using a lower concentration or adding a small, permissible amount of an organic co-solvent (e.g., acetonitrile, DMSO) that does not inhibit CYP activity. |
| Time-Dependent Inhibition | If pre-incubation of this compound with microsomes and NADPH leads to a greater loss of activity compared to incubations without pre-incubation, this may suggest time-dependent inhibition. This would require a more detailed characterization of the inhibitory kinetics. |
| Analytical Method Variability | Validate the LC-MS/MS method for linearity, accuracy, and precision. Ensure consistent sample preparation and injection volumes. Use a stable, isotopically labeled internal standard if available. |
Issue 2: Difficulty in identifying metabolites.
| Potential Cause | Troubleshooting Step |
| Low Metabolite Formation | Increase the protein concentration, incubation time, or substrate concentration (if not limited by solubility or inhibition). Consider using hepatocytes, which have a broader range of active enzymes, including phase II enzymes. |
| Metabolites are Below the Limit of Detection | Concentrate the sample post-incubation. Optimize the mass spectrometry parameters for potential metabolites (e.g., predicted hydroxylated or N-dealkylated products). Use more sensitive analytical techniques if available. |
| Formation of Unstable Metabolites | Reactive metabolites may covalently bind to proteins or be unstable under the experimental conditions. Consider including trapping agents (e.g., glutathione) in the incubation to detect the formation of reactive intermediates. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and objectives.
Protocol 1: Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control substrates (e.g., verapamil, testosterone)
-
Acetonitrile with internal standard for quenching
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37°C.
-
Add this compound to the mixture (final concentration e.g., 1 µM).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / [microsomal protein]) * microsomal scaling factor).
-
Protocol 2: CYP Reaction Phenotyping using Recombinant Enzymes
-
Objective: To identify the specific CYP isoenzymes responsible for the metabolism of this compound.
-
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.
-
Control insect cell microsomes (without CYP expression)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Follow a similar procedure to the metabolic stability assay, but replace HLMs with individual recombinant CYP enzymes at a specified concentration (e.g., 25 pmol/mL).
-
Incubate this compound (e.g., 1 µM) with each recombinant CYP and NADPH at 37°C for a fixed time period (e.g., 60 minutes).
-
Include a control incubation without NADPH to account for non-enzymatic degradation.
-
Quench the reactions and analyze the samples for the depletion of this compound.
-
Compare the extent of metabolism across the different CYP isoforms to identify the primary metabolizing enzymes.
-
Visualizations
General Workflow for In Vitro CYP450 Metabolism Studies
Validation & Comparative
A Comparative Analysis of LY3130481 and Perampanel for Epilepsy Treatment
A detailed examination of the selective AMPA receptor antagonist LY3130481 and the non-selective antagonist perampanel, focusing on their efficacy and side-effect profiles based on available preclinical and clinical data.
Differentiated Mechanisms of Action
In contrast, this compound is a selective antagonist of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[3][4] This subunit is predominantly expressed in the forebrain, a region critically involved in the generation and propagation of focal seizures.[4] The cerebellum, which is crucial for motor coordination, has low expression of TARP γ-8. This selective antagonism is hypothesized to provide a significant therapeutic advantage by targeting seizure-generating circuits while sparing those involved in motor control, potentially leading to a better side-effect profile.[5]
Efficacy Comparison
Direct head-to-head clinical trials comparing this compound and perampanel are not yet available. Therefore, this comparison is based on data from separate studies: extensive Phase III and IV clinical trial data for perampanel and preclinical data for this compound.
Perampanel: Clinical Efficacy
Perampanel has demonstrated significant efficacy as an adjunctive therapy in patients with drug-resistant partial-onset seizures and primary generalized tonic-clonic seizures in several large-scale, randomized, placebo-controlled Phase III trials.
Table 1: Efficacy of Adjunctive Perampanel in Partial-Onset Seizures (Phase III Trials)
| Study | Treatment Group | Median % Change in Seizure Frequency | 50% Responder Rate |
| Study 304 [6] | Placebo | -21.0% | 26.4% |
| Perampanel 8 mg/day | -26.3% | 37.6% | |
| Perampanel 12 mg/day | -34.5% | 36.1% | |
| Study 305 | Placebo | -9.7% | 14.7% |
| Perampanel 8 mg/day | -30.5% | 33.3% | |
| Perampanel 12 mg/day | -17.6% | 33.9% | |
| Study 306 | Placebo | -10.7% | 17.9% |
| Perampanel 2 mg/day | -13.6% | 20.6% | |
| Perampanel 4 mg/day | -23.4% | 28.5% | |
| Perampanel 8 mg/day | -30.8% | 34.9% |
Table 2: Efficacy of Adjunctive Perampanel in Primary Generalized Tonic-Clonic Seizures (Phase III Trial - Study 332) [1]
| Treatment Group | Median % Change in PGTC Seizure Frequency | 50% Responder Rate | Seizure Freedom Rate (Maintenance Phase) |
| Placebo | -38.4% | 39.5% | 12.3% |
| Perampanel (up to 8 mg/day) | -76.5% | 64.2% | 30.9% |
This compound: Preclinical Efficacy
This compound has shown broad-ranging anticonvulsant efficacy in various rodent models of epilepsy.[3][7] These models are designed to represent different types of clinical seizures.
-
Acute Seizure Models: this compound was effective in multiple acute seizure provocation models in both mice and rats.[3]
-
Genetic Epilepsy Models: The compound demonstrated efficacy against absence seizures in the GAERS (Genetic Absence Epilepsy Rats from Strasbourg) model and the Frings mouse model.[3]
-
Chronic Seizure Models: this compound attenuated convulsions in mice and rats with long-term induced seizures, including corneal, pentylenetetrazole, hippocampal, and amygdala kindled seizures.[3][7]
-
Human Tissue Studies: In brain slices from patients with epilepsy, this compound significantly reduced neuronal firing frequencies.[3][7]
A key finding from preclinical studies is the potential for this compound to have disease-modifying effects, as it has been shown to block seizure sensitization (kindling).[5]
Side Effect and Safety Profile
The differing mechanisms of action of this compound and perampanel are expected to translate into distinct side-effect profiles.
Perampanel: Clinical Safety and Tolerability
The most common treatment-emergent adverse events (TEAEs) associated with perampanel are dose-related and primarily involve the central nervous system.
Table 3: Common Treatment-Emergent Adverse Events with Perampanel (Partial-Onset Seizure Trials) [8]
| Adverse Event | Placebo (%) | Perampanel 8 mg/day (%) | Perampanel 12 mg/day (%) |
| Dizziness | 10% | 35% | 47% |
| Somnolence | 7% | 16% | 18% |
| Fatigue | 5% | 12% | 15% |
| Irritability | Not Reported | Not Reported | Not Reported |
| Headache | Not Reported | Not Reported | Not Reported |
| Gait Disturbance | 2% | 12% | 16% |
| Hostility/Aggression | 6% | 12% | 20% |
| Adverse Event (>10% in Perampanel Arm and > Placebo) | Placebo (%) | Perampanel (%) |
| Dizziness | 6.1% | 32.1% |
| Fatigue | 6.1% | 14.8% |
| Headache | 9.8% | 12.3% |
| Somnolence | 3.7% | 11.1% |
| Irritability | 2.4% | 11.1% |
This compound: Preclinical Safety Profile
Preclinical studies suggest that this compound has a significantly improved side-effect profile compared to non-selective AMPA receptor antagonists like perampanel, particularly concerning motor impairment.[5] This is attributed to its selective action on forebrain AMPA receptors, while largely sparing cerebellar receptors.[5] Rodent studies have demonstrated a marked reduction in deleterious effects on motor function with this compound.[5] However, some cognitive effects were observed in preclinical models, including deficits in trace fear conditioning and disruption of food-maintained responding.[9]
Experimental Protocols
Perampanel Clinical Trial Methodology
The efficacy and safety of perampanel were established in multicenter, randomized, double-blind, placebo-controlled trials.
-
Partial-Onset Seizure Trials (e.g., Study 304, 305, 306): [6]
-
Patient Population: Patients aged 12 years and older with drug-resistant partial-onset seizures despite treatment with 1-3 concomitant antiepileptic drugs (AEDs).
-
Design: Following a 6-week baseline period to establish seizure frequency, patients were randomized to receive once-daily placebo or perampanel (doses varied by study). The treatment period consisted of a titration phase (typically 6 weeks with 2 mg/week increments) followed by a maintenance phase (typically 13 weeks).
-
Primary Endpoints: The primary efficacy endpoint was the percent change in seizure frequency per 28 days from baseline. The 50% responder rate (proportion of patients with a ≥50% reduction in seizure frequency) was also a key endpoint.
-
-
Primary Generalized Tonic-Clonic Seizure Trial (Study 332): [1][10]
-
Patient Population: Patients aged 12 years and older with a diagnosis of idiopathic generalized epilepsy and uncontrolled PGTC seizures, receiving 1-3 concomitant AEDs.
-
Design: The trial included a screening and baseline period, followed by randomization to placebo or perampanel. The treatment period consisted of a 4-week titration phase and a 13-week maintenance phase.
-
Primary Endpoints: The primary endpoints were the percent change in PGTC seizure frequency per 28 days and the 50% responder rate for PGTC seizures.
-
This compound Preclinical Study Methodology
The anticonvulsant properties of this compound were evaluated in a range of established preclinical models.[3][7][11]
-
Animal Models: Studies were conducted in mice and rats.
-
Seizure Induction Methods:
-
Acute Models: Seizures were induced using maximal electroshock (MES), pentylenetetrazole (PTZ), and audiogenic stimuli. These models are predictive of efficacy against generalized tonic-clonic seizures.
-
Kindling Models: Chronic, intermittent electrical stimulation of the amygdala or hippocampus was used to induce a progressive and permanent increase in seizure susceptibility, modeling aspects of epileptogenesis and complex partial seizures.
-
-
Outcome Measures: The primary outcome measures were the ability of this compound to prevent or reduce the severity and duration of seizures.
-
Motor Function Assessment: Motor coordination and balance were assessed using methods such as the rotarod test to evaluate potential cerebellar-mediated side effects.
-
Ex Vivo Human Tissue Analysis: The effects of this compound on neuronal activity were studied in brain tissue resected from patients with epilepsy undergoing surgery.
Conclusion
Perampanel is a well-established, effective adjunctive treatment for partial-onset and primary generalized tonic-clonic seizures, with a known and generally manageable side-effect profile, which is primarily CNS-related. This compound represents a novel approach to AMPA receptor antagonism with its selective targeting of TARP γ-8-containing receptors. Preclinical data for this compound are promising, suggesting broad-spectrum anticonvulsant activity with a potentially superior safety profile, particularly with respect to motor side effects. However, clinical data, especially from late-stage trials, are needed to confirm these potential advantages in humans and to fully delineate the efficacy and safety profile of this compound for the treatment of epilepsy. The development of TARP γ-8 selective antagonists like this compound highlights a promising strategy in antiepileptic drug discovery, aiming to optimize the therapeutic index by targeting specific neural circuits involved in seizure generation.
References
- 1. neurology.org [neurology.org]
- 2. Eisai Announces Phase III Trial with Antiepileptic Drug Perampanel Meets Primary Endpoint as Adjunctive Therapy in Patients with Uncontrolled Primary Generalized Tonic-Clonic Seizures [prnewswire.com]
- 3. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Cerecor Drug Candidate CERC-611 (this compound) Published in Nature Medicine :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Adjunctive perampanel for refractory partial-onset seizures: randomized phase III study 304 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fycompa.com [fycompa.com]
- 9. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjunctive-Perampanel-for-Primary-Generalized-Tonic-Clonic-Seizures--Time-to-Seizure-Onset-in-Phase-III-Study-332 [aesnet.org]
- 11. benthamdirect.com [benthamdirect.com]
Comparative Analysis of LY3130481's Selectivity for TARP-γ8
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity Profile of LY3130481
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulator, this compound, has emerged as a significant tool for investigating the role of transmembrane AMPA receptor regulatory proteins (TARPs), particularly TARP-γ8. This auxiliary subunit is predominantly expressed in the forebrain and hippocampus, making it a compelling target for therapies aimed at neurological disorders localized to these brain regions.[1] This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data, to elucidate its selectivity for TARP-γ8-containing AMPA receptors.
Performance Comparison: Quantitative Data
The selectivity of this compound for TARP-γ8 has been rigorously evaluated and compared with other TARP-selective and non-selective AMPA receptor modulators. The following table summarizes key quantitative data from various in vitro assays.
| Compound | Target | Assay Type | IC50 / Ki | Selectivity vs. TARP-γ2 | Reference |
| This compound | GluA1/TARP-γ8 | Electrophysiology | ~10 nM | >100-fold | Kato et al., 2016 |
| GluA1/TARP-γ2 | Electrophysiology | >1 µM | Kato et al., 2016 | ||
| GluA1/TARP-γ3 | Electrophysiology | >1 µM | Kato et al., 2016 | ||
| GluA1/TARP-γ4 | Electrophysiology | >1 µM | Kato et al., 2016 | ||
| GluA1/TARP-γ7 | Electrophysiology | >1 µM | Kato et al., 2016 | ||
| JNJ-55511118 | GluA1o/TARP-γ8 | Calcium Flux | 11.22 nM | >890-fold | Cayman Chemical |
| GluA1o/TARP-γ2 | Calcium Flux | >10 µM | Cayman Chemical | ||
| GluA1o/TARP-γ3 | Calcium Flux | >10 µM | Cayman Chemical | ||
| GluA1o/TARP-γ4 | Calcium Flux | >10 µM | Cayman Chemical | ||
| GluA1o/TARP-γ7 | Calcium Flux | >10 µM | Cayman Chemical | ||
| TARP-γ8 | Radioligand Binding | Ki = 26 nM | Tocris Bioscience, DC Chemicals | ||
| Perampanel | Native AMPA Receptors (Hippocampus) | Electrophysiology | IC50 = 2.6 - 7.0 µM | Non-selective | Rogawski et al., 2014[2] |
| Native AMPA Receptors (Cerebellum) | Electrophysiology | IC50 = 2.6 - 7.0 µM | Rogawski et al., 2014[2] | ||
| Cultured Hippocampal Neurons | Electrophysiology | IC50 = 692 ± 94 nM | Hanada et al., 2012[3] | ||
| Calcium-permeable AMPA Receptors | Electrophysiology | IC50 ≈ 60 nM | Barygin et al., 2016[4] | ||
| Calcium-impermeable AMPA Receptors | Electrophysiology | IC50 ≈ 60 nM | Barygin et al., 2016[4] |
Signaling Pathways and Experimental Workflows
To understand the validation of this compound's selectivity, it is crucial to visualize both the underlying biological pathway and the experimental process used for its characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments used to determine the selectivity of this compound.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique directly measures the ion flow through AMPA receptors in the presence and absence of the test compound, providing a functional readout of receptor inhibition.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and a specific TARP subtype (γ2, γ3, γ4, or γ8) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Coverslips with transfected cells are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2).
-
Whole-cell recordings are established on GFP-positive cells. Cells are voltage-clamped at -60 mV.
-
AMPA receptor-mediated currents are evoked by rapid application of glutamate (e.g., 10 mM) using a fast-perfusion system.
-
To determine the IC50, concentration-response curves are generated by co-applying increasing concentrations of this compound with glutamate. The peak current amplitude at each concentration is measured and normalized to the control response (glutamate alone).
-
Calcium Flux Assay
This high-throughput assay measures changes in intracellular calcium concentration upon AMPA receptor activation, providing an indirect measure of receptor activity.
-
Cell Preparation:
-
HEK293 cells stably or transiently expressing the AMPAR and TARP subunits of interest are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.[5][6][7][8][9]
-
Following incubation, the dye solution is removed, and cells are washed with the assay buffer.
-
-
Assay Performance:
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of this compound are added to the wells and incubated for a specified period.
-
Glutamate is then added to all wells to stimulate the AMPA receptors, and the change in fluorescence intensity is monitored over time.
-
The increase in fluorescence, indicative of calcium influx, is used to determine the level of receptor inhibition by this compound and to calculate the IC50.
-
Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Ki) of a competing unlabeled compound like this compound.
-
Membrane Preparation:
-
HEK293 cells expressing the target AMPAR-TARP complex are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand that binds to the AMPA receptor or the TARP subunit (e.g., [3H]-perampanel for the AMPA receptor).[10]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter mat.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is used to generate a competition curve and calculate the Ki value for this compound.
-
Conclusion
The experimental data presented in this guide robustly demonstrates the high selectivity of this compound for TARP-γ8-containing AMPA receptors. Its potency at TARP-γ8-associated receptors is in the nanomolar range, while its activity at receptors containing other TARP subtypes is significantly lower, showcasing a selectivity of over 100-fold. This profile distinguishes it from non-selective antagonists like perampanel and provides a valuable tool for the targeted investigation of neural circuits where TARP-γ8 is prominently expressed. The detailed protocols provided herein offer a foundation for the independent validation and further exploration of this compound and other TARP-selective modulators.
References
- 1. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 4. Inhibition of calcium-permeable and calcium-impermeable AMPA receptors by perampanel in rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. content.abcam.com [content.abcam.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LY3130481 Cross-reactivity with Transmembrane AMPA Receptor Regulatory Protein (TARP) Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of LY3130481, a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with various Transmembrane AMPA Receptor Regulatory Protein (TARP) subunits. The remarkable selectivity of this compound for AMPA receptors associated with the TARP γ-8 subunit is a key determinant of its therapeutic potential, offering a promising avenue for the treatment of neurological disorders such as epilepsy with an improved side-effect profile compared to non-selective AMPA receptor antagonists.
Introduction to this compound and TARP Subunits
This compound is a novel AMPA receptor antagonist that exhibits its inhibitory action in a TARP γ-8-dependent manner. TARPs are a family of auxiliary subunits that modulate the trafficking, gating, and pharmacology of AMPA receptors. The differential expression of TARP subunits across various brain regions allows for the development of region-selective therapeutics. The TARP family is broadly classified into Type I (γ-2, γ-3, γ-4, γ-8) and Type II (γ-5, γ-7) based on their sequence homology and functional characteristics.
The selective action of this compound on TARP γ-8-containing AMPA receptors, which are highly expressed in the hippocampus, is thought to contribute to its anticonvulsant effects.[1][2] Conversely, its low affinity for AMPA receptors associated with TARP γ-2, the predominant TARP subunit in the cerebellum, is believed to underlie its favorable motor side-effect profile.[3]
Quantitative Comparison of this compound Activity
While a comprehensive quantitative analysis of this compound's binding affinity or inhibitory concentration across all TARP subunits from a single head-to-head study is not publicly available, the existing literature consistently highlights its significant selectivity for TARP γ-8. The following table summarizes the available quantitative and qualitative data on the activity of this compound at AMPA receptors associated with different TARP subunits.
| TARP Subunit | This compound Activity/Selectivity | Supporting Data | Reference |
| TARP γ-8 | High Potency Antagonist | Nanomolar potency for blockade of recombinant and native γ-8-containing AMPA receptors. | [1] |
| TARP γ-2 | Low to No Activity | Selectively antagonized recombinant and native AMPA receptors containing γ-8, but not γ-2. | [2] |
| Other γ Subunits | ~100-fold selectivity for γ-8 | Displays approximately 100-fold selectivity for γ-8 versus AMPA receptors associated with other γ subunits. |
Note: The table is compiled from multiple sources and direct quantitative comparisons should be made with caution.
The selectivity of this compound is further supported by studies on a similar TARP γ-8 selective antagonist, JNJ-55511118, which has shown over 1000-fold selectivity for γ-8-containing AMPA receptors. This high degree of selectivity underscores the feasibility of targeting specific AMPA receptor populations to enhance therapeutic efficacy and minimize adverse effects.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determining cross-reactivity, the following diagrams are provided.
Caption: Mechanism of this compound selective antagonism.
Caption: Workflow for determining this compound cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to AMPA receptors in complex with different TARP subunits.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with cDNAs encoding an AMPA receptor subunit (e.g., GluA1) and an individual TARP subunit (γ-2, γ-3, γ-4, γ-5, γ-7, or γ-8) using a suitable transfection reagent.
b. Membrane Preparation:
-
48 hours post-transfection, cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding assay buffer.
c. Binding Assay:
-
The binding assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled AMPA receptor agonist or antagonist.
-
The plates are incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording
This method assesses the functional inhibition of AMPA receptor currents by this compound in the presence of different TARP subunits.
a. Cell Preparation:
-
As described in the radioligand binding assay, HEK293 cells are co-transfected with cDNAs for an AMPA receptor subunit and a specific TARP subunit.
-
A marker protein (e.g., GFP) is often co-transfected to identify transfected cells.
b. Whole-Cell Patch-Clamp Recording:
-
24-48 hours post-transfection, whole-cell patch-clamp recordings are performed on transfected cells.
-
The extracellular solution contains a high concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to evoke inward currents.
-
The intracellular solution contains appropriate ions to maintain the cell's physiological state.
-
After establishing a stable whole-cell recording, the agonist is applied in the absence and presence of varying concentrations of this compound.
c. Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured.
-
The percentage of inhibition of the current by this compound at each concentration is calculated.
-
The IC50 value for the inhibition of the AMPA receptor current is determined by fitting the concentration-response data to a logistic function.
Conclusion
The available evidence strongly indicates that this compound is a highly selective antagonist for AMPA receptors associated with the TARP γ-8 subunit. This selectivity is a critical feature that distinguishes it from non-selective AMPA receptor antagonists and is predicted to translate into a superior clinical profile with a wider therapeutic window. While more comprehensive quantitative data on its cross-reactivity with the full panel of TARP subunits would be beneficial, the current findings provide a solid foundation for its development as a targeted therapy for neurological disorders characterized by hyperexcitability in brain regions where TARP γ-8 is predominantly expressed. The experimental protocols outlined in this guide provide a framework for further investigation into the selectivity profiles of this compound and other TARP-dependent modulators.
References
Comparative Efficacy of LY3130481 in Preclinical Seizure Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LY3130481, a novel anti-seizure medication (ASM), with the established non-selective AMPA receptor antagonist, perampanel. This document synthesizes preclinical data from various seizure models, presenting quantitative efficacy, side-effect profiles, and detailed experimental methodologies to inform future research and development.
This compound (also known as CERC-611) is a first-in-class, orally bioavailable antagonist that selectively targets α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3][4] This selectivity for TARP γ-8, which is highly expressed in forebrain regions like the hippocampus, allows for targeted antagonism of AMPA receptors implicated in seizure generation.[1][3] In contrast, non-selective AMPA receptor antagonists, such as perampanel, also block AMPA receptors associated with other TARP subunits, like the TARP γ-2 subunit prevalent in the cerebellum, leading to motor impairment side effects.[1][3] This guide will delve into the preclinical evidence demonstrating the broad-spectrum anticonvulsant activity of this compound and its improved safety profile compared to perampanel.
Mechanism of Action: Targeting the Forebrain for Seizure Control
This compound's innovative mechanism of action lies in its ability to selectively block AMPA receptors containing the TARP γ-8 subunit. This targeted approach is designed to reduce the hyperexcitability of neuronal circuits in brain regions associated with seizures while minimizing off-target effects.
Comparative Efficacy in Preclinical Seizure Models
This compound has demonstrated robust anticonvulsant effects across a range of acute and chronic seizure models in both mice and rats.[1][2][3][4][5] The following tables summarize the quantitative efficacy data for this compound and its key comparator, perampanel.
Acute Seizure Models
| Model | Species | Drug | ED50 (mg/kg) | Route | Primary Endpoint |
| Maximal Electroshock (MES) | Mouse | Perampanel | 1.50 | i.p. | Protection against tonic seizures[6] |
| Pentylenetetrazole (PTZ) | Mouse | This compound | Not explicitly stated, but effective | p.o. | Attenuation of convulsions[2][4][5] |
| Audiogenic Seizures | Mouse | Perampanel | Effective | Not specified | Inhibition of seizures[7] |
Chronic Seizure Models
| Model | Species | Drug | Efficacy | Route | Primary Endpoint |
| Corneal Kindling | Mouse/Rat | This compound | Effective in attenuating convulsions | Not specified | Reduction in seizure severity/frequency[2][4][5] |
| Amygdala Kindling | Rat | This compound | Effective in attenuating convulsions | Not specified | Reduction in seizure severity/frequency[2][4][5] |
| Hippocampal Kindling | Rat | This compound | Effective in attenuating convulsions | Not specified | Reduction in seizure severity/frequency[2][4][5] |
| Pentylenetetrazole (PTZ) Kindling | Mouse/Rat | This compound | Effective in attenuating convulsions | Not specified | Reduction in seizure severity/frequency[2][4][5] |
Superior Side-Effect Profile: A Key Differentiator
A significant advantage of this compound is its reduced liability for motor impairment, a common side effect of non-selective AMPA receptor antagonists.[1][3] This is attributed to its minimal interaction with TARP γ-2-containing AMPA receptors in the cerebellum.
Motor Impairment Assessment
| Test | Species | Drug | TD50 (mg/kg) | Route | Observation |
| Rotarod Test | Mouse | Perampanel | 1.19 | i.p. | Motor impairment observed at doses similar to those providing seizure protection.[6] |
| Inverted Screen Test | Mouse/Rat | Perampanel | Motor deficits observed. | Not specified | Potency for motor impairment was greater than for anticonvulsant efficacy in most models.[8] |
| General Observation | Mouse/Rat | This compound | Not motor impairing at efficacious doses. | p.o. | Lack of motor impairment at exposures effective in seizure models.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following provides an overview of the experimental workflows for common preclinical seizure models used to evaluate this compound.
Maximal Electroshock (MES) Seizure Test
This model is considered predictive of efficacy against generalized tonic-clonic seizures.
-
Animals: Mice or rats.
-
Stimulation: An electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Drug Administration: The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the electrical stimulation.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds. The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify drugs effective against myoclonic and absence seizures.
-
Animals: Mice or rats.
-
Induction: A convulsant dose of pentylenetetrazole is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Drug Administration: The test compound is administered prior to PTZ injection.
-
Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (forelimb and/or hindlimb clonus) and tonic-clonic seizures. Efficacy is determined by the ability of the drug to prevent these seizure types.
Kindling Models
Kindling is a phenomenon where repeated application of an initially sub-convulsive stimulus (either electrical or chemical) results in the progressive development of robust seizures. This is a widely used model of temporal lobe epilepsy and pharmacoresistant epilepsy.
-
Animals: Typically rats.
-
Stimulation:
-
Electrical Kindling: A stimulating electrode is surgically implanted into a specific brain region, such as the amygdala, hippocampus, or cornea. A brief, low-intensity electrical stimulus is delivered daily.
-
Chemical Kindling: Repeated administration of a sub-convulsive dose of a chemical convulsant like PTZ.
-
-
Drug Administration: The test drug can be administered before each stimulation during the kindling acquisition phase to assess its effect on epileptogenesis, or it can be given to fully kindled animals to evaluate its effect on established seizures.
-
Endpoint: Seizure severity is scored using a standardized scale (e.g., Racine's scale). The effect of the drug is measured by its ability to reduce the seizure score, decrease seizure duration, or increase the afterdischarge threshold.
Rotarod Test for Motor Impairment
This test is used to assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Animals are placed on the rotating rod, and the latency to fall off is recorded.
-
Drug Administration: The test compound is administered, and animals are tested at various time points to determine the time of peak effect.
-
Endpoint: A decrease in the latency to fall from the rod compared to vehicle-treated animals indicates motor impairment. The dose that causes 50% of the animals to fall off the rod (or a predefined level of impairment) is calculated as the TD50 (toxic dose 50).
Conclusion
The preclinical data strongly support this compound as a promising anti-seizure medication with a distinct and advantageous mechanism of action. Its selective antagonism of TARP γ-8-containing AMPA receptors in the forebrain translates to broad-spectrum anticonvulsant efficacy comparable to non-selective antagonists like perampanel, but with a significantly improved safety profile, particularly concerning motor side effects. These findings highlight the potential of targeting specific AMPA receptor subtypes to develop more effective and better-tolerated therapies for epilepsy. Further research is warranted to fully elucidate the clinical potential of this novel therapeutic approach.
References
- 1. TARP gamma-8 controls hippocampal AMPA receptor number, distribution and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of TARP γ 8-Containing AMPA Receptors as a Novel Therapeutic Approach for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of perampanel for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: LY3130481 vs. JNJ-55511118 for TARP-γ8 Modulation
For Immediate Release
[City, State] – December 8, 2025 – In the landscape of neurological research, the selective modulation of AMPA receptors (AMPARs) associated with transmembrane AMPA receptor regulatory proteins (TARPs) has emerged as a promising therapeutic strategy. Specifically, targeting TARP-γ8, which is predominantly expressed in the forebrain, offers the potential for treating conditions like epilepsy with greater precision and fewer side effects than non-selective AMPAR antagonists. This guide provides a detailed head-to-head comparison of two leading investigational compounds in this class: LY3130481 (also known as CERC-611) and JNJ-55511118.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental protocols, and underlying mechanisms of action for these two molecules.
Mechanism of Action: Targeting the TARP-γ8/AMPA Receptor Complex
Both this compound and JNJ-55511118 are negative allosteric modulators (NAMs) that selectively target AMPA receptors associated with the TARP-γ8 auxiliary subunit.[1] TARP-γ8 is highly expressed in brain regions implicated in seizure generation, such as the hippocampus.[1][2] By selectively inhibiting TARP-γ8-containing AMPA receptors, these compounds aim to reduce neuronal hyperexcitability, the hallmark of epilepsy, while sparing AMPA receptors in other brain regions, like the cerebellum, where TARP-γ2 is more prevalent. This regional selectivity is hypothesized to reduce motor side effects, such as ataxia and dizziness, commonly associated with broad-spectrum AMPA receptor antagonists.[2][3]
The binding site for these compounds is located at the interface between the TARP-γ8 subunit and the pore-forming GluA subunit of the AMPA receptor.[4] By binding to this site, this compound and JNJ-55511118 disrupt the interaction between TARP-γ8 and the AMPA receptor, thereby modulating its function.[5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and JNJ-55511118, compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, variations in experimental conditions should be considered when interpreting these data.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | JNJ-55511118 |
| Target | TARP-γ8 associated AMPA Receptors | TARP-γ8 associated AMPA Receptors |
| Binding Affinity (Ki) | Not explicitly reported, but has nanomolar potency[6] | 26 nM[2] |
| Potency (pIC50) | 9.8 (in mice)[7] | Not explicitly reported |
Table 2: Preclinical Anticonvulsant Efficacy
| Model | This compound (ED50) | JNJ-55511118 (ED50) | Species |
| Pentylenetetrazole (PTZ)-induced seizures | Fully protective (dose not specified)[8] | Active (dose not specified)[7] | Rat/Mouse |
| Corneal Kindling | Active (dose not specified)[8][9] | Active (dose not specified)[5][7] | Mouse |
| 6 Hz Seizure Model | Active (dose not specified)[10] | Active (dose not specified)[5] | Mouse |
| Amygdala Kindling | Active (dose not specified)[8][9] | Active (dose not specified)[7] | Rat/Mouse |
| Frings Audiogenic Seizure | Active (dose not specified)[8][9] | Not reported | Mouse |
| GAERS Absence Seizures | Active (dose not specified)[9] | Not reported | Rat |
Table 3: Pharmacokinetic Profile in Rodents
| Parameter | This compound | JNJ-55511118 | Species |
| Bioavailability | Orally bioavailable[10] | Orally bioavailable and brain penetrant[2] | Mouse/Rat |
| Receptor Occupancy | Not explicitly reported | >80% receptor occupancy up to 6 hours post 10 mg/kg oral dose[4] | Mouse |
| Cmax | Not explicitly reported | Not explicitly reported | Mouse/Rat |
| Tmax | Not explicitly reported | ~0.5 hours (for VGB racemate)[11] | Rat |
| Half-life (t1/2) | Not explicitly reported | 2-3 hours (for VGB racemate)[11] | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used in the preclinical evaluation of these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
References
- 1. Comparative anticonvulsant efficacy in the corneal kindled mouse model of partial epilepsy: Correlation with other seizure and epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 55511118 | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of AMPA receptors (AMPARs) containing transmembrane AMPAR regulatory protein γ-8 with JNJ-55511118 shows preclinical efficacy in reducing chronic repetitive alcohol self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rapportrx.com [rapportrx.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Effects of LY3130481
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of LY3130481 against the established non-selective AMPA receptor antagonist, perampanel. Additionally, it introduces KRM-II-81 as an alternative therapeutic strategy. The information presented is supported by preclinical experimental data to aid in the evaluation of these compounds for further research and development.
Executive Summary
This compound is a novel, selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This subunit is predominantly expressed in the forebrain, a region critically implicated in seizure generation. This targeted approach aims to provide robust anticonvulsant efficacy with a significantly improved safety profile, particularly concerning motor impairments, when compared to non-selective AMPA receptor antagonists like perampanel. Preclinical evidence demonstrates the broad-spectrum anticonvulsant activity of this compound across various rodent models of seizures.
Mechanism of Action: A Tale of Two Antagonists
This compound's innovative mechanism lies in its selectivity. By specifically targeting TARP γ-8-containing AMPA receptors, it modulates glutamatergic neurotransmission primarily in the forebrain.[1] In contrast, perampanel acts as a non-selective antagonist of AMPA receptors, affecting these receptors throughout the central nervous system, including the cerebellum, which is associated with motor coordination.[1] This lack of selectivity is believed to contribute to the dose-limiting motor side effects observed with perampanel, such as dizziness and ataxia.[1][2]
KRM-II-81 represents a different therapeutic approach altogether. It is a positive allosteric modulator of GABA-A receptors, specifically targeting those containing α2 and α3 subunits. This mechanism enhances inhibitory neurotransmission, thereby reducing neuronal hyperexcitability.
dot
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Assessing the Therapeutic Window of CERC-611: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of CERC-611, a selective TARP γ-8-dependent AMPA receptor antagonist, with alternative antiepileptic drugs (AEDs). The following analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons of efficacy and tolerability.
CERC-611 (also known as LY3130481) is a novel investigational AED designed for the treatment of epilepsy, particularly partial-onset seizures.[1][2] Its mechanism of action involves the selective antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[2][3] This subunit is predominantly expressed in the forebrain, including the hippocampus, a key region in seizure generation.[2][4] This targeted approach aims to provide anticonvulsant efficacy with an improved safety and tolerability profile compared to broad-spectrum AMPA receptor antagonists, which are often associated with motor impairment due to their action on cerebellar AMPA receptors.[5][6]
This guide compares CERC-611 with other TARP γ-8 selective modulators (JNJ-55511118 and JNJ-61432059), a non-selective AMPA receptor antagonist (perampanel), and a newer generation AED with a different mechanism of action (brivaracetam).
Quantitative Comparison of Preclinical Efficacy and Tolerability
The therapeutic window of a drug is a critical measure of its safety, representing the range between the dose required for a therapeutic effect and the dose that causes toxicity. In preclinical studies of AEDs, this is often assessed by comparing the median effective dose (ED50) in seizure models to the median toxic dose (TD50) in tests of motor impairment, such as the rotarod test. A wider therapeutic index (TD50/ED50) suggests a safer drug.
| Compound | Mechanism of Action | Anticonvulsant Efficacy (ED50) | Motor Impairment (TD50) | Therapeutic Index (TD50/ED50) |
| CERC-611 | Selective TARP γ-8 AMPA-R Antagonist | Active in multiple rodent seizure models[7][8] | No motor impairment observed at anticonvulsant doses[5][6] | Wide (Specific value not reported) |
| JNJ-55511118 | Selective TARP γ-8 AMPA-R Antagonist | Strong anticonvulsant effect in rodent models[9][10] | No motor impairment on rotarod at high receptor occupancy[9][11] | Wide (Specific value not reported) |
| JNJ-61432059 | Selective TARP γ-8 AMPA-R Antagonist | Robust seizure protection in mouse models[12][13] | Not explicitly reported, but selective action suggests a favorable profile | Presumed Wide |
| Perampanel | Non-selective AMPA-R Antagonist | MES (mice): 2.9 mg/kg, p.o.[14] PTZ (mice): 4.1 mg/kg, p.o.[14] 6 Hz (mice, 32mA): 1.8 mg/kg, p.o.[14] | Rotarod (rats): 9.14 mg/kg, p.o.[14] | ~2-5 (in mice, depending on the seizure model) |
| Brivaracetam | SV2A Ligand | Broad-spectrum antiseizure activity in animal models[15][16] | Favorable tolerability profile in preclinical studies[15] | Wide (Specific value not reported) |
AMPA-R: AMPA Receptor; MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazol; 6 Hz: 6 Hertz Corneal Stimulation; p.o.: oral administration; SV2A: Synaptic Vesicle Protein 2A.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model (for Efficacy Assessment)
This model is used to induce generalized seizures and assess the anticonvulsant properties of a test compound.
-
Animals: Male C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Habituation: On the day of the experiment, mice are brought to the testing room and allowed to acclimate for at least 30 minutes.
-
Drug Administration: The test compound (e.g., CERC-611) or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at a predetermined time before PTZ challenge (e.g., 30-60 minutes).
-
PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 30-35 mg/kg for a first trial in C57BL/6 mice) is injected intraperitoneally.[6][17] The dose can be adjusted based on the specific experimental goals.[6]
-
Observation: Immediately after PTZ injection, mice are placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30 minutes).
-
Seizure Scoring: Seizure activity is scored based on a standardized scale, such as:
-
Stage 1: Immobility, sniffing, and cessation of grooming.
-
Stage 2: Forelimb and/or tail extension, rigid posture.
-
Stage 3: Myoclonic jerks.
-
Stage 4: Forelimb clonus and partial rearing.
-
Stage 5: Forelimb clonus, rearing, and falling.
-
Stage 6: Generalized tonic-clonic seizure with loss of posture.[18]
-
-
Data Analysis: The primary endpoint is typically the percentage of animals protected from a specific seizure stage (e.g., generalized tonic-clonic seizure) or the latency to the first seizure. The ED50, the dose at which 50% of animals are protected, is then calculated.
Rotarod Test (for Motor Impairment Assessment)
This test is widely used to evaluate motor coordination, balance, and the potential for motor side effects of a drug.
-
Apparatus: A commercially available rotarod apparatus for mice or rats is used. The apparatus consists of a rotating rod with adjustable speed.
-
Training (optional but recommended): Prior to testing, animals may be trained to stay on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). This helps to ensure that performance on the test day is not confounded by learning deficits.
-
Acclimation: On the test day, animals are brought to the testing room and allowed to acclimate.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.
-
Testing Procedure:
-
The animal is placed on the rotarod, which is either rotating at a constant speed or, more commonly, accelerating (e.g., from 4 to 40 rpm over 300 seconds).[7][8]
-
The latency to fall from the rod is recorded. The trial is typically stopped after a maximum time (e.g., 300 seconds) if the animal does not fall.
-
Multiple trials (e.g., three) are usually conducted for each animal with an inter-trial interval (e.g., 15 minutes).[8]
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal. A significant decrease in the latency to fall in the drug-treated group compared to the vehicle-treated group indicates motor impairment. The TD50, the dose at which 50% of the animals show a defined level of motor impairment (e.g., a 50% reduction in latency to fall compared to baseline), is then determined.
Discussion and Conclusion
The available preclinical data strongly suggest that CERC-611 and other TARP γ-8 selective AMPA receptor antagonists possess a significantly wider therapeutic window compared to the non-selective AMPA receptor antagonist, perampanel. The key differentiator is the lack of motor impairment at effective anticonvulsant doses, a feature attributed to their selectivity for forebrain-expressed TARP γ-8-containing AMPA receptors and sparing of cerebellar AMPA receptors.[5][6] While a precise numerical therapeutic index for CERC-611 is not yet publicly available, the qualitative evidence for its improved safety profile is compelling.
In comparison to brivaracetam, which acts on a different target (SV2A), CERC-611 offers a novel mechanism of action for the treatment of epilepsy.[15] Both appear to have a favorable therapeutic window in preclinical models.
For drug development professionals, the selective targeting of TARP γ-8 represents a promising strategy to develop effective AEDs with an improved side-effect profile. The data presented in this guide underscore the potential of CERC-611 as a valuable addition to the armamentarium of epilepsy treatments, though further clinical studies are needed to fully elucidate its therapeutic window in humans. The company developing CERC-611, ES Therapeutics Australia Pty Ltd, is currently conducting a Phase 2 clinical trial for drug-resistant epilepsy and essential tremor.[3]
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. The value of human epileptic tissue in the characterization and development of novel antiepileptic drugs: The example of CERC-611 and KRM-II-81 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 5. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. mmpc.org [mmpc.org]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. rapportrx.com [rapportrx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontal versus transcorneal stimulation to induce maximal electroshock seizures or kindling in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 18. Determination of seizure susceptibility to pentylenetetrazol [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of LY3130481: A Procedural Guide
Prudent and compliant disposal of the investigational drug LY3130481 is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of potent pharmaceutical compounds and hazardous waste provide a necessary framework. Researchers, scientists, and drug development professionals must adhere to these best practices to mitigate risks.
This guide furnishes a step-by-step operational plan for the proper disposal of this compound, drawing from general principles of handling hazardous drugs.
I. Personal Protective Equipment (PPE) and Handling Precautions
All personnel handling this compound waste must be trained in managing hazardous materials and equipped with appropriate PPE.[1] This typically includes:
-
Gloves: Double chemotherapy gloves are recommended for maximum protection.[1][2]
-
Gown: A disposable, fluid-resistant gown should be worn.[1]
-
Eye Protection: Safety goggles or a face shield is essential to prevent splashes.[1]
-
Respiratory Protection: Depending on the physical form of the waste and the procedure, a respirator may be necessary.
All handling of non-encapsulated this compound waste should ideally take place within a containment primary engineering control (C-PEC), such as a chemical fume hood or a biological safety cabinet.[1]
II. Waste Segregation and Container Management
Proper segregation of waste streams is critical to ensure safe and compliant disposal. Do not mix this compound waste with other laboratory wastes.[2]
| Waste Type | Description | Container Type |
| Bulk Waste | Unused or partially used vials of this compound, expired drug product, and materials from spill cleanups.[1] | Black hazardous waste container, clearly labeled as "Hazardous Waste - RCRA Regulated".[1][2] |
| Trace Contaminated Waste | Items contaminated with small amounts of this compound, such as empty vials, used gloves, gowns, and bench liners.[1] | Yellow "trace chemotherapy" waste container.[1][2] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound.[1] | Puncture-resistant sharps container designated for chemotherapy waste.[1] |
| Contaminated Glassware | Broken or intact glassware contaminated with this compound. | Puncture-resistant container labeled for chemically contaminated glassware. |
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.[2]
-
Keep containers sealed when not in use and store them in a designated, secure area with limited access.[1]
-
Do not overfill waste containers.
III. Step-by-Step Disposal Protocol
-
Initial Segregation: At the point of generation, immediately segregate this compound waste into the appropriate categories: bulk, trace, or sharps.
-
Containerization:
-
Glassware Decontamination:
-
If feasible and safe, rinse contaminated glassware three times with an appropriate solvent to remove chemical residues.
-
Dispose of the solvent rinsate as hazardous chemical waste.
-
After thorough rinsing, the glassware may be disposed of in a designated broken glass box.
-
-
Documentation: Maintain a detailed log of all this compound waste, including the drug name, quantity, and date of disposal.[1]
-
Waste Pickup:
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or its containers in the regular trash or biohazard bags.[1]
-
DO NOT pour this compound waste down the drain.
-
DO NOT mix this compound waste with other chemical, radioactive, or infectious waste streams unless explicitly permitted by your institution's EHS department.[2]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Consult SDS (if available): If a specific SDS for this compound is available, consult it for spill cleanup procedures. In its absence, follow general protocols for hazardous drug spills.
-
Utilize Spill Kit: Use a chemotherapy spill kit, which typically contains absorbent pads, PPE, and waste disposal bags.
-
Contain and Clean: Contain the spill with absorbent materials and carefully clean the affected area.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as bulk hazardous waste in a black RCRA-regulated container.[1]
-
Report: Report the spill to your institution's EHS department.
V. Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This guidance is based on general best practices for hazardous drug disposal. Always consult and adhere to your institution's specific policies and procedures, as well as local, state, and federal regulations. If a Safety Data Sheet for this compound becomes available, its specific instructions should supersede this general guidance.
References
Safeguarding Researchers: Essential Protocols for Handling LY3130481
For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling the potent neuroactive compound LY3130481. Adherence to these protocols is mandatory to ensure personal safety and prevent occupational exposure.
This compound is a selective antagonist of AMPA receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8. [1][2]As a potent compound designed to have specific pharmacological effects on the human body, it requires stringent handling procedures to mitigate health risks to researchers. [3][4]This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with this compound to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) - Double nitrile gloves - Disposable, solid-front lab coat with tight cuffs - Chemical splash goggles - Shoe covers |
| Solution Preparation and Handling | - Certified chemical fume hood - Safety glasses with side shields or chemical splash goggles - Single-use nitrile gloves - Lab coat |
| In-vivo Dosing and Animal Handling | - Safety glasses with side shields or chemical splash goggles - Nitrile gloves - Lab coat |
| General Laboratory Operations | - Safety glasses - Lab coat - Nitrile gloves |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and cross-contamination. The following operational plan provides a step-by-step guide for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Restrict access to authorized personnel only.
2. Weighing and Aliquoting:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to control airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean all surfaces within the containment area with an appropriate solvent (e.g., 70% ethanol) after each use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, use an appropriate absorbent material and decontaminate the area with a suitable solvent.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
This compound Mechanism of Action
This compound is a selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the TARP γ-8 auxiliary subunit. [1][2]These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. [5][6]Glutamate, the primary excitatory neurotransmitter, binds to AMPA receptors, causing the channel to open and allowing the influx of sodium ions (Na+), which leads to depolarization of the postsynaptic neuron. [7]this compound blocks this action at specific AMPA receptors, thereby reducing neuronal excitation.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting, from preparation to disposal.
References
- 1. Targeted Blockade of TARP-γ8-Associated AMPA Receptors: Anticonvulsant Activity with the Selective Antagonist this compound (CERC-611) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electroencephalographic, cognitive, and neurochemical effects of this compound (CERC-611), a selective antagonist of TARP-γ8-associated AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. agnopharma.com [agnopharma.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
